2(3H)-Benzofuranone, hexahydro-
Description
The exact mass of the compound 2(3H)-Benzofuranone, hexahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Benzofuranone, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzofuranone, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6051-03-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |
InChI Key |
AQKZNTBBGPQPBG-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(=O)O2 |
Canonical SMILES |
C1CCC2C(C1)CC(=O)O2 |
Other CAS No. |
27345-71-7 6051-03-2 24871-12-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Hexahydro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of hexahydro-3H-benzofuran-2-one (CAS No: 6051-03-2), a bicyclic lactone with applications in the fragrance industry.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Molecular Structure
Hexahydro-3H-benzofuran-2-one, also known as (cis/trans)-octahydocoumarin, possesses a molecular formula of C8H12O2.[2] Its structure consists of a cyclohexane ring fused to a γ-butyrolactone ring. This bicyclic framework is fundamental to its chemical behavior and physical characteristics.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one | [2] |
| CAS Number | 6051-03-2 | [2] |
| Molecular Formula | C8H12O2 | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Canonical SMILES | C1CCC2C(C1)CC(=O)O2 | [1] |
| InChI Key | AQKZNTBBGPQPBG-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Dipole Moment (Predicted) | 2.1 Debye | [1] |
Physicochemical Properties
The physical state and solubility of hexahydro-3H-benzofuran-2-one are critical parameters for its handling, formulation, and application.
Table 2: Key Physical Properties
| Property | Value | Method | Reference(s) |
| Melting Point | 34-36°C | Differential Scanning Calorimetry (DSC) | [1] |
| Boiling Point | 285°C at 760 mmHg | Ebulliometry | [1] |
| Density (20°C) | 1.12 g/cm³ | Pycnometry | [1] |
| Refractive Index (nD²⁵) | 1.498 | Abbe Refractometer | [1] |
| Solubility in Water | 2.1 g/L | Gravimetric Analysis | [1] |
| Solubility in Organic Solvents | Completely miscible with ethanol, acetone, and dichloromethane. | - | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of hexahydro-3H-benzofuran-2-one.
Table 3: Spectroscopic Characteristics
| Spectroscopy Type | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH), δ 2.55-2.45 (m, 2H, CH₂CO), δ 1.90-1.40 (m, 8H, cyclohexyl H) | [1] |
| Infrared (IR) (ATR, cm⁻¹) | 1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.) | [1] |
| Mass Spectrometry (MS) | Base peak at m/z 140 (molecular ion) | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of hexahydro-3H-benzofuran-2-one.
The industrial production of hexahydro-3H-benzofuran-2-one is primarily achieved through the acid-catalyzed lactonization of 2-hydroxycyclohexaneacetic acid.[1]
-
Reaction Setup : 2-hydroxycyclohexaneacetic acid is dissolved in a suitable solvent.
-
Catalysis : A catalytic amount of sulfuric acid (0.5 M) is added to the solution.[1] Iron sulfate (FeSO₄·7H₂O) can be used to enhance the reaction kinetics.[1]
-
Heating : The reaction mixture is heated to 80°C for 12 hours to facilitate the intramolecular cyclization.[1]
-
Purification : The crude product is purified by vacuum distillation (120°C at 15 mmHg) to yield the final product with high purity.[1]
Caption: Synthesis of Hexahydro-3H-benzofuran-2-one.
The following diagram illustrates the relationship between the key physical properties and the experimental techniques used for their measurement.
Caption: Methods for Physical Property Determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy was performed on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] This technique provides detailed information about the chemical environment of hydrogen atoms within the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) setup.[1] This method identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) : Mass spectral analysis was conducted to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[1] The molecular ion peak confirms the compound's mass.
References
In-depth Technical Guide: Physicochemical Data of Hexahydro-2(3H)-benzofuranone (CAS 6051-03-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of hexahydro-2(3H)-benzofuranone, identified by the CAS number 6051-03-2. This bicyclic lactone is recognized for its applications as a fragrance ingredient and as a potential intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, ensuring predictability in various experimental and industrial settings. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of experimental workflows.
Physicochemical Data
The physicochemical properties of hexahydro-2(3H)-benzofuranone have been compiled from various sources and are summarized below. These tables provide a clear and concise presentation of key data points.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][3] |
| Molecular Weight | 140.18 g/mol | [1][3] |
| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |
| Melting Point | 34-36 °C | [1] |
| Boiling Point | 285 °C at 760 mmHg | [1] |
| Density (at 20°C) | 1.12 g/cm³ | [1] |
| Refractive Index (n_D²⁵) | 1.498 | [1] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 2.1 g/L | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.4 | [1] |
| Solubility in Organic Solvents | Completely miscible with ethanol, acetone, and dichloromethane. | [1] |
Spectroscopic Data
| Spectrum | Key Peaks/Shifts (δ) | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH), δ 2.55-2.45 (m, 2H, CH₂CO), δ 1.90-1.40 (m, 8H, cyclohexyl H) | [1] |
| IR (ATR, cm⁻¹) | 1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.) | [1] |
| Mass Spectrum | Base peak at m/z 140 (molecular ion) | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of hexahydro-2(3H)-benzofuranone.
Melting Point Determination (Thiele Tube Method)
Objective: To determine the temperature range over which the solid hexahydro-2(3H)-benzofuranone transitions to a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil
-
Sample of hexahydro-2(3H)-benzofuranone
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of hexahydro-2(3H)-benzofuranone is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The Thiele tube is filled with mineral oil to a level just above the side arm. The capillary tube is attached to the thermometer such that the sample is level with the thermometer bulb.
-
Heating: The thermometer and attached capillary tube are immersed in the oil in the Thiele tube. The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: The temperature is increased gradually. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Boiling Point Determination (Microscale Method)
Objective: To determine the temperature at which the vapor pressure of liquid hexahydro-2(3H)-benzofuranone equals the atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube with mineral oil or a metal heating block)
-
Sample of hexahydro-2(3H)-benzofuranone
Procedure:
-
Sample Preparation: A few drops of liquid hexahydro-2(3H)-benzofuranone (if melted) are placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath.
-
Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination in Water
Objective: To quantitatively determine the solubility of hexahydro-2(3H)-benzofuranone in water at a specific temperature.
Apparatus:
-
Scintillation vials or sealed test tubes
-
Constant temperature bath (e.g., shaker bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
-
Hexahydro-2(3H)-benzofuranone
-
Distilled water
Procedure:
-
Sample Preparation: An excess amount of hexahydro-2(3H)-benzofuranone is added to a known volume of distilled water in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand in the constant temperature bath to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.
-
Quantification: The concentration of hexahydro-2(3H)-benzofuranone in the filtered aqueous solution is determined using a suitable and calibrated analytical method.
-
Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).
Mandatory Visualizations
As no specific signaling pathways involving hexahydro-2(3H)-benzofuranone have been identified in the literature, the following diagrams illustrate key experimental workflows for the determination of its physicochemical properties.
Biological Activity and Signaling Pathways
Conclusion
This technical guide provides a consolidated source of physicochemical data for hexahydro-2(3H)-benzofuranone (CAS 6051-03-2). The tabulated data, detailed experimental protocols, and workflow visualizations offer a valuable resource for researchers and professionals in chemistry and drug development. While the current understanding of its specific biological signaling activity is limited, the foundational physicochemical data presented here is essential for any future investigation into its potential pharmacological or other applications.
References
- 1. 2(3H)-Benzofuranone, hexahydro- (6051-03-2) for sale [vulcanchem.com]
- 2. RIFM fragrance ingredient safety assessment, hexahydro-3H-benzofuran-2-one, CAS Registry Number 6051-03-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to the Stereoisomers of Hexahydro-2(3H)-Benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydro-2(3H)-benzofuranone, a saturated bicyclic lactone, serves as a crucial scaffold in organic synthesis and drug discovery. The molecule possesses two chiral centers at the bridgehead carbons (C3a and C7a), giving rise to stereoisomers that can exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of hexahydro-2(3H)-benzofuranone, focusing on their synthesis, separation, characterization, and potential therapeutic applications. Understanding the nuances of each stereoisomer is paramount for the targeted design and development of novel therapeutics.
Molecular Structure and Stereoisomerism
Hexahydro-2(3H)-benzofuranone can exist as two diastereomers: cis-hexahydro-2(3H)-benzofuranone and trans-hexahydro-2(3H)-benzofuranone. The cis isomer has the two hydrogen atoms at the ring junction on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers.
Synthesis and Separation of Stereoisomers
The stereoselective synthesis of hexahydro-2(3H)-benzofuranone isomers is a key challenge. Various strategies have been developed to control the diastereoselectivity and enantioselectivity of the synthetic routes.
Diastereoselective Synthesis
The relative configuration of the two stereocenters is typically established during the formation of the bicyclic ring system. Catalytic hydrogenation of 2(3H)-benzofuranone or its derivatives often leads to a mixture of cis and trans isomers, with the cis isomer frequently being the major product due to steric hindrance favoring catalyst approach from the less hindered face.
Experimental Protocol: Catalytic Hydrogenation of 2(3H)-Benzofuranone
A general procedure for the catalytic hydrogenation to produce hexahydro-2(3H)-benzofuranone is as follows:
-
Reaction Setup: A solution of 2(3H)-benzofuranone in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor.
-
Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification and Separation: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure hexahydro-2(3H)-benzofuranones can be achieved through asymmetric synthesis or by resolution of the racemic mixture.
-
Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to induce enantioselectivity in the key bond-forming reactions. For instance, asymmetric hydrogenation using a chiral catalyst can provide direct access to enantioenriched products.
-
Chiral Resolution: The separation of enantiomers from a racemic mixture is a common and effective strategy. This is often accomplished using chiral high-performance liquid chromatography (chiral HPLC).
Experimental Protocol: Chiral HPLC Separation of Hexahydro-2(3H)-Benzofuranone Enantiomers
A typical protocol for the chiral HPLC separation of the enantiomers of cis- or trans-hexahydro-2(3H)-benzofuranone is as follows:
-
Column Selection: A chiral stationary phase (CSP) is chosen based on the properties of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating lactones.[1]
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.
-
Analysis: The racemic sample is dissolved in the mobile phase and injected into the HPLC system. The separation of the enantiomers is monitored using a UV detector.
-
Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected as they elute from the column. The solvent is then removed to yield the enantiomerically pure compounds.
Physicochemical Characteristics
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol [2] | 140.18 g/mol [3] |
| Appearance | Colorless oil or low-melting solid | Colorless oil or low-melting solid |
| Boiling Point | Varies | Varies |
| Melting Point | Varies | Varies |
| Optical Rotation ([α]D) | (+) and (-) enantiomers | (+) and (-) enantiomers |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of hexahydro-2(3H)-benzofuranone. The coupling constants between the bridgehead protons (H-3a and H-7a) are particularly informative.
-
cis-Isomer: The dihedral angle between H-3a and H-7a is close to 0°, resulting in a larger coupling constant (typically around 8-10 Hz).
-
trans-Isomer: The dihedral angle between H-3a and H-7a is close to 120°, leading to a smaller coupling constant (typically around 2-4 Hz).[4]
Table of Expected ¹H NMR and ¹³C NMR Data
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| cis | H-3a and H-7a (multiplets with large coupling constant) | C=O (~177 ppm), C-O (~80 ppm), Bridgehead carbons |
| trans | H-3a and H-7a (multiplets with small coupling constant) | C=O (~177 ppm), C-O (~80 ppm), Bridgehead carbons |
Biological Activity and Therapeutic Potential
While the parent hexahydro-2(3H)-benzofuranone is primarily known as a fragrance ingredient, the benzofuranone scaffold is present in numerous biologically active natural products and synthetic compounds.[5] The stereochemistry of these molecules often plays a critical role in their pharmacological activity.
For drug development professionals, the exploration of the individual stereoisomers of hexahydro-2(3H)-benzofuranone and its derivatives is a promising avenue for the discovery of novel therapeutic agents. Different stereoisomers can exhibit varied affinities for biological targets, leading to differences in efficacy and toxicity. For instance, a safety assessment of a related compound, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, has been conducted by the Research Institute for Fragrance Materials (RIFM).[6]
Workflow for Biological Evaluation of Stereoisomers
The following workflow illustrates the process of evaluating the biological potential of the synthesized stereoisomers.
Caption: Workflow for the biological evaluation of hexahydro-2(3H)-benzofuranone stereoisomers.
Conclusion
The stereoisomers of hexahydro-2(3H)-benzofuranone represent a promising area of research for the development of new chemical entities with potential therapeutic applications. The ability to synthesize and separate the individual cis and trans diastereomers, as well as their respective enantiomers, is crucial for elucidating their structure-activity relationships. This technical guide has provided an overview of the key aspects of the chemistry and potential biology of these compounds, offering a foundation for further investigation by researchers, scientists, and drug development professionals. A thorough characterization of each stereoisomer is essential to unlock their full potential in medicinal chemistry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hexahydro-, trans-2(3H)-Benzofuranone | 27345-71-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIFM fragrance ingredient safety assessment, this compound3,6-dimethyl-, CAS Registry Number 92015-65-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone
Synonym: 2-Oxabicyclo[4.4.0]decan-3-one Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol
This technical guide provides a summary of the expected spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone. Direct experimental data for this specific compound is not extensively available in public spectroscopic databases. Therefore, this document combines data from structurally related compounds and general principles of spectroscopic analysis for γ-lactones fused to a cyclohexane ring.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone and its close analogs.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption (cm⁻¹) | Notes |
| C=O (γ-lactone) | 1770 - 1750 | The five-membered lactone ring strain typically increases the carbonyl stretching frequency compared to acyclic esters. |
| C-O (ester) | 1250 - 1150 | Strong C-O stretching absorption is characteristic of esters and lactones. |
| C-H (alkane) | 2960 - 2850 | Stretching vibrations for the cyclohexane and lactone ring methylene groups. |
Table 2: ¹H NMR Spectroscopy Data
Predicted chemical shifts (ppm) are based on the analysis of similar structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H adjacent to lactone oxygen | 3.9 - 4.3 | m | - | Protons on the carbon alpha to the ring oxygen. |
| H alpha to carbonyl | 2.2 - 2.6 | m | - | Protons on the carbon alpha to the carbonyl group. |
| Cyclohexane protons | 1.2 - 2.0 | m | - | A complex multiplet region for the methylene protons of the cyclohexane ring. |
Table 3: ¹³C NMR Spectroscopy Data
Predicted chemical shifts (ppm) are based on the analysis of similar structures.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (lactone carbonyl) | 175 - 180 | The carbonyl carbon of the lactone. |
| C-O (lactone) | 75 - 85 | The carbon atom attached to the ring oxygen. |
| C alpha to carbonyl | 30 - 40 | The carbon atom alpha to the carbonyl group. |
| Cyclohexane carbons | 20 - 35 | Methylene carbons of the cyclohexane ring. |
Table 4: Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 140 | Molecular ion peak. |
| [M-CO]⁺ | 112 | Loss of carbon monoxide from the lactone. |
| [M-H₂O]⁺ | 122 | Loss of water, although less common for the molecular ion. |
| [M-C₂H₄O]⁺ | 96 | Loss of ethylene oxide fragment. |
| Further fragments | various | Complex fragmentation pattern arising from the cyclohexane ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: If the sample is a solid, it can be prepared as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the spectrum recorded in a liquid cell.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often already present in the solvent).
-
The solution is transferred to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.
-
Longer acquisition times or a greater number of scans are usually required due to the lower natural abundance of ¹³C.
-
-
Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization Method:
-
Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation. This is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.
-
-
Sample Preparation:
-
GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) at a low concentration (e.g., 1 mg/mL).
-
LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).
-
-
Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Analysis: The mass of the molecular ion is used to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Structural Elucidaion of C8H12O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis techniques required for the structural elucidation of compounds with the molecular formula C8H12O2. The diverse array of possible isomers for this formula necessitates a systematic approach combining various spectroscopic and analytical methods. This document outlines detailed experimental protocols, presents organized spectral data for common isomers, and utilizes visualizations to clarify the logical workflow of structural determination.
Introduction to the Structural Elucidation of C8H12O2
The molecular formula C8H12O2 corresponds to a degree of unsaturation of three. This indicates the presence of a combination of rings and/or double and triple bonds, leading to a wide variety of possible isomers. These can include, but are not limited to, unsaturated carboxylic acids, esters, ketones, aldehydes, and cyclic compounds. The precise identification of the correct isomer is crucial in fields such as drug development, natural product chemistry, and materials science, as different isomers can exhibit vastly different chemical, physical, and biological properties.
The structural elucidation process is a puzzle that is solved by gathering and interpreting evidence from multiple analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectral data. The following sections outline standardized protocols for the analysis of C8H12O2 isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity. ¹³C NMR reveals the number of different types of carbon atoms and their chemical environments.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the C8H12O2 isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shifts.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
Methodology for Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (for liquid samples):
-
Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Place the sample holder (with the salt plates or ATR accessory) into the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The y-axis is typically presented as percent transmittance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Methodology for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the C8H12O2 isomer in a volatile organic solvent (e.g., dichloromethane or diethyl ether). The concentration should be in the range of 10-100 µg/mL.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature, the oven temperature program, and the carrier gas (usually helium) flow rate. The temperature program should be designed to effectively separate the analyte from any impurities.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), the mass range to be scanned (e.g., m/z 40-400), and the scan speed.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.
-
-
Data Processing:
-
The data system will generate a total ion chromatogram (TIC), which shows the intensity of the total ion current as a function of retention time.
-
The mass spectrum corresponding to the chromatographic peak of the C8H12O2 isomer can be extracted and analyzed.
-
The molecular ion peak (M⁺) will provide the molecular weight of the compound.
-
The fragmentation pattern can be compared to spectral libraries or interpreted to deduce structural features.
-
Data Presentation: Spectroscopic Data of C8H12O2 Isomers
The following tables summarize the key spectroscopic data for several common isomers of C8H12O2. This allows for a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectral Data (δ in ppm)
| Isomer Name | Structure | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Octynoic acid | CCCCCC#CC(=O)O | 0.9 (t), 1.3-1.6 (m), 2.3 (t), 11.5 (s, broad) |
| Dimedone | O=C1CC(C)(C)CC(=O)C1 | Keto form: 1.1 (s, 6H), 2.3 (s, 4H). Enol form: 1.05 (s, 6H), 2.16 (s, 2H), 2.25 (s, 2H), 5.42 (s, 1H)[1] |
| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 1.3 (t), 1.8 (d), 4.2 (q), 5.8-7.3 (m)[2] |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 2.3-2.6 (m, 4H), 3.2-3.4 (m, 2H), 5.7 (s, 2H), 11.0 (s, broad, 2H)[3][4] |
| Vinyl caproate | CCCCCC(=O)OC=C | 0.9 (t), 1.3-1.7 (m), 2.4 (t), 4.6 (dd), 4.9 (dd), 7.3 (dd) |
Table 2: ¹³C NMR Spectral Data (δ in ppm)
| Isomer Name | Structure | Chemical Shift (δ, ppm) |
| 2-Octynoic acid | CCCCCC#CC(=O)O | 13.9, 19.2, 22.0, 27.8, 30.9, 74.5, 93.5, 154.5 |
| Dimedone | O=C1CC(C)(C)CC(=O)C1 | Keto form: 28.3, 32.1, 50.8, 208.5. Enol form: 28.53, 33.10, 42.85, 49.78, 99.33, 164.37, 197.38[1] |
| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 14.3, 18.2, 60.1, 118.9, 129.5, 139.8, 145.2, 167.1 |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 25.1, 41.8, 125.2, 175.8 |
| Vinyl caproate | CCCCCC(=O)OC=C | 13.9, 22.3, 24.5, 31.1, 34.2, 97.4, 141.5, 172.8 |
Table 3: IR Spectral Data (cm⁻¹)
| Isomer Name | Structure | Key IR Absorptions (cm⁻¹) |
| 2-Octynoic acid | CCCCCC#CC(=O)O | 3300-2500 (broad, O-H), 2950-2850 (C-H), 2250 (C≡C), 1710 (C=O)[5] |
| Dimedone | O=C1CC(C)(C)CC(=O)C1 | 2960, 2870 (C-H), 1735, 1705 (C=O, keto), 1640 (C=C, enol), 1610 (C=O, enol)[6] |
| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 2980, 2940 (C-H), 1715 (C=O), 1640, 1615 (C=C), 1260, 1180 (C-O)[7] |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 3300-2500 (broad, O-H), 2950 (C-H), 1710 (C=O), 1650 (C=C)[3] |
| Vinyl caproate | CCCCCC(=O)OC=C | 3100, 2960, 2870 (C-H), 1760 (C=O), 1650 (C=C), 1140 (C-O) |
Table 4: Mass Spectrometry Data (m/z)
| Isomer Name | Structure | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-Octynoic acid | CCCCCC#CC(=O)O | 140 | 125, 97, 83, 69, 55, 41[5][8] |
| Dimedone | O=C1CC(C)(C)CC(=O)C1 | 140 | 125, 97, 83, 69, 56, 41[9][10] |
| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 140 | 95, 67[11][12] |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 140 (often not observed) | 122, 94, 79 |
| Vinyl caproate | CCCCCC(=O)OC=C | 140 | 113, 99, 85, 71, 57, 43 |
Visualization of the Structural Elucidation Workflow
Understanding the logical flow of the structural elucidation process is crucial for an efficient and accurate determination of an unknown structure. The following diagrams, generated using Graphviz, illustrate the key decision-making pathways.
References
- 1. rsc.org [rsc.org]
- 2. ethyl sorbate(5941-48-0) 1H NMR [m.chemicalbook.com]
- 3. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]
- 4. Solved Sample: cis-4-cyclohexene-1,2-dicarboxylic acid | Chegg.com [chegg.com]
- 5. 2-Octynoic acid | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimedone(126-81-8) IR Spectrum [m.chemicalbook.com]
- 7. ETHYL SORBATE(2396-84-1)IR [m.chemicalbook.com]
- 8. 2-Octynoic acid [webbook.nist.gov]
- 9. Dimedone(126-81-8) MS [m.chemicalbook.com]
- 10. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
The Ubiquitous Hexahydrobenzofuranone Core: A Technical Guide to Its Natural Occurrence, Biological Activity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
The hexahydrobenzofuranone scaffold is a privileged heterocyclic motif found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of drug discovery and medicinal chemistry. This technical guide provides an in-depth overview of the natural occurrence of hexahydrobenzofuranone derivatives, their associated biological activities, and the experimental methodologies employed for their isolation, characterization, and evaluation.
Natural Sources and Biological Activities of Hexahydrobenzofuranone Derivatives
Hexahydrobenzofuranone derivatives have been isolated from a variety of natural sources, most notably from endophytic fungi and marine organisms. These microorganisms, existing in unique and competitive environments, have evolved to produce a rich diversity of secondary metabolites, including this particular class of compounds. The biological activities of these derivatives are as varied as their sources, encompassing antifungal, anti-inflammatory, and enzyme-inhibiting properties. A summary of representative naturally occurring hexahydrobenzofuranone derivatives and their biological activities is presented in Table 1.
| Compound Name | Natural Source | Biological Activity |
| Botryomaman | Botryosphaeria mamane (endophytic fungus) | Antibacterial |
| Asperfuranoids | Aspergillus sp. (endophytic fungus) | α-glucosidase inhibition |
| Various Polyketides | Phaeosphaeria sp. (endophytic fungus) | Acetylcholinesterase inhibition |
Table 1: Representative Naturally Occurring Hexahydrobenzofuranone Derivatives and Their Biological Activities
Key Biological Activities and Underlying Signaling Pathways
The diverse biological effects of hexahydrobenzofuranone derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the development of novel therapeutic agents.
Anti-inflammatory Activity
Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), LPS triggers a downstream signaling cascade that results in the activation of both the NF-κB and MAPK pathways. This, in turn, leads to the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. Hexahydrobenzofuranone derivatives with anti-inflammatory properties are thought to interfere with this signaling cascade, thereby reducing the inflammatory response.
Antifungal Activity
The mechanism of antifungal action for some benzofuran derivatives has been linked to the disruption of intracellular calcium homeostasis.[2] An influx of calcium ions can trigger various cellular processes that may ultimately lead to fungal cell death. While this has been observed for the broader class of benzofurans, it represents a plausible mechanism for hexahydrobenzofuranone derivatives that warrants further investigation.
Experimental Protocols
A critical component of natural product research is the robust and reproducible methodology for isolation, characterization, and biological evaluation. The following sections provide detailed protocols for key experiments relevant to the study of hexahydrobenzofuranone derivatives.
Isolation and Purification of Hexahydrobenzofuranone Derivatives from Fungal Cultures
The isolation of pure compounds from complex fungal fermentation broths is a multi-step process that typically involves extraction followed by various chromatographic techniques.
Protocol:
-
Fermentation: Cultivate the fungal strain in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo to yield a crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Purification: Further purify the fractions containing the compounds of interest using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation: Determine the chemical structure of the purified compounds using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a particular fungal strain.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay is used to identify compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Protocol:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, buffer, and various concentrations of the test compound.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: The hydrolysis of the substrate by AChE produces thiocholine, which reacts with DTNB to form a colored product. Measure the rate of color formation spectrophotometrically. A decrease in the rate of the reaction in the presence of the test compound indicates AChE inhibition.
Conclusion
Naturally occurring hexahydrobenzofuranone derivatives represent a promising class of compounds with diverse and potent biological activities. Their prevalence in microbial sources, particularly endophytic fungi, highlights the vast untapped potential of the microbial world for drug discovery. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds, from their initial discovery to the elucidation of their mechanisms of action. Further research into this fascinating class of natural products is warranted and holds the potential to yield novel therapeutic leads for a range of diseases.
References
Toxicological Profile of 2(3H)-Benzofuranone, hexahydro-
An In-depth Technical Guide for Researchers and Drug Development Professionals
Compound: 2(3H)-Benzofuranone, hexahydro- CAS Number: 6051-03-2 Synonyms: Hexahydro-3H-benzofuran-2-one, Cyclohexaneacetic acid, 2-hydroxy-, gamma-lactone
This document provides a comprehensive overview of the toxicological profile of 2(3H)-Benzofuranone, hexahydro-, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety assessments and databases, focusing on quantitative data, experimental methodologies, and metabolic pathways.
Executive Summary
2(3H)-Benzofuranone, hexahydro- is a bicyclic lactone used as a fragrance ingredient. Based on available data, it is considered to have a low order of toxicity. It is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The toxicological evaluation indicates a high No-Observed-Adverse-Effect Level (NOAEL) in repeated-dose studies. While specific data for all toxicological endpoints are not available for this exact compound, read-across from structurally similar molecules suggests a low potential for skin sensitization and genotoxicity. The primary metabolic pathway is expected to be hydrolysis of the lactone ring.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for the toxicological endpoints of 2(3H)-Benzofuranone, hexahydro- and a structurally related analogue, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl- (CAS 92015-65-1), which is used for read-across purposes.
Table 1: Repeated Dose Toxicity
| Study Type | Species | Route | NOAEL | Test Guideline | Compound |
| 28-Day Study | Rat | Oral | 300 mg/kg/day | OECD 407 | 2(3H)-Benzofuranone, hexahydro- |
Table 2: Genotoxicity (Read-Across from Analogue)
| Assay | System | Result | Test Guideline | Compound (Analogue) |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Non-mutagenic | OECD 471 | This compound3,6-dimethyl- |
Table 3: Dermal Sensitization (Read-Across from Analogue)
| Assay | Species | Result | Test Guideline | Compound (Analogue) |
| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not a sensitizer | OECD 406 | This compound3,6-dimethyl- |
Metabolic Pathway
The primary metabolic pathway for lactones like 2(3H)-Benzofuranone, hexahydro- is anticipated to be enzymatic or spontaneous hydrolysis of the ester bond. This process opens the lactone ring to form the corresponding hydroxycarboxylic acid, which can then be further metabolized and excreted.
The Chemistry and Synthesis of Hexahydro-1-benzofuran-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydro-1-benzofuran-2(3H)-one, a saturated bicyclic lactone, serves as a valuable scaffold in organic synthesis and fragrance chemistry. This document provides an in-depth technical overview of its discovery, history, physicochemical properties, and synthesis. Detailed experimental protocols for key synthetic transformations are presented, alongside a summary of its known applications. This guide is intended to be a comprehensive resource for researchers and professionals working with this and related benzofuranone structures.
Introduction and History
Hexahydro-1-benzofuran-2(3H)-one, systematically named (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-one, belongs to the benzofuranone class of heterocyclic compounds. While a definitive historical account of its initial discovery is not prominently documented in readily available literature, its existence and synthesis are rooted in the broader exploration of benzofuran chemistry. The development of synthetic methodologies for creating saturated heterocyclic systems, driven by the search for novel fragrances and pharmacologically active molecules, likely led to the first preparation of this compound. Its structural simplicity suggests it may have been synthesized as a fundamental model in studies of lactonization reactions or as a derivative in the characterization of cyclohexyl-based starting materials. Today, it is recognized as a fragrance ingredient and a building block in organic synthesis.[1][2]
Physicochemical and Spectroscopic Data
The fundamental properties of hexahydro-1-benzofuran-2(3H)-one are summarized in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties [1]
| Property | Value |
| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
| CAS Number | 6051-03-2 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| XLogP3 | 1.5 |
| Topological Polar Surface Area | 26.3 Ų |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Melting Point | Not specified in literature |
| Solubility | Not specified in literature |
Table 2: Spectroscopic Data Identifiers [1]
| Spectroscopic Technique | Data Availability |
| ¹³C NMR | Available in databases such as PubChem |
| Mass Spectrometry | Available in databases such as PubChem |
| Infrared (IR) Spectroscopy | Data for related structures available in NIST WebBook[3] |
Synthesis and Experimental Protocols
The synthesis of hexahydro-1-benzofuran-2(3H)-one can be achieved through various synthetic routes, typically involving the formation of the lactone ring fused to a cyclohexane core. The following represents a generalized synthetic approach based on established methods for benzofuranone synthesis.
General Synthetic Workflow
The synthesis generally proceeds through the creation of a hydroxy-substituted cyclohexane acetic acid, which then undergoes intramolecular cyclization (lactonization) to form the desired bicyclic lactone.
Caption: Generalized synthetic pathway to hexahydro-1-benzofuran-2(3H)-one.
Detailed Experimental Protocol: Synthesis of Benzofuranones via Heteroannulation
The following protocol is adapted from a general method for the one-pot synthesis of benzofuran derivatives, which can be tailored for the synthesis of saturated systems.[4]
Materials:
-
Cyclohexanone derivative (starting material)
-
Benzoquinone derivative (starting material)
-
Toluene (solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of toluene (4.0 mL) and glacial acetic acid (1.0 mL) in a round-bottom flask, add the cyclohexanone derivative (1.0 mmol) and the benzoquinone derivative (2.0 mmol).
-
Reflux the reaction mixture for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Dilute the organic layer with ethyl acetate (10.0 mL).
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure benzofuranone product.
Note: This is a generalized procedure. The specific cyclohexanone and benzoquinone derivatives, as well as reaction times and purification conditions, would need to be optimized for the synthesis of hexahydro-1-benzofuran-2(3H)-one.
Biological and Other Applications
While specific, potent biological activities have not been extensively reported for hexahydro-1-benzofuran-2(3H)-one itself, the broader class of benzofurans exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5] This suggests that derivatives of hexahydro-1-benzofuran-2(3H)-one could be of interest in drug discovery programs.
Currently, its primary documented application is in the fragrance industry.[1][2] Its lactonic structure is a common feature in many fragrance molecules, contributing to sweet, creamy, or fruity notes.
Signaling Pathways and Logical Relationships
The interaction of benzofuranone derivatives with biological systems can be complex. The following diagram illustrates a hypothetical signaling pathway that a biologically active benzofuranone derivative might modulate, based on the known activities of the broader benzofuran class.
Caption: Hypothetical signaling pathway modulated by a bioactive benzofuranone derivative.
Conclusion
Hexahydro-1-benzofuran-2(3H)-one is a foundational molecule within the benzofuranone family. While its history is not extensively detailed, its synthesis is achievable through established organic chemistry methodologies. Its primary current application lies in the fragrance industry, but the diverse biological activities of the broader benzofuran class suggest potential for future exploration in medicinal chemistry. This guide provides a comprehensive starting point for researchers interested in the synthesis, properties, and potential applications of this and related compounds.
References
An In-depth Technical Guide to Hexahydro-2(3H)-Benzofuranone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexahydro-2(3H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse range of biologically active molecules. This bicyclic lactone system, consisting of a fused cyclohexane and γ-butyrolactone ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives and analogs of this core structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of hexahydro-2(3H)-benzofuranone derivatives, intended to serve as a valuable resource for researchers in drug discovery and development.
Synthesis of the Hexahydro-2(3H)-Benzofuranone Scaffold
The synthesis of the hexahydro-2(3H)-benzofuranone core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the intramolecular cyclization of a substituted cyclohexane precursor.
A general synthetic workflow for the preparation and screening of hexahydro-2(3H)-benzofuranone derivatives is outlined below. This workflow represents a common strategic approach in medicinal chemistry for the discovery of novel bioactive compounds.
Biological Activities and Mechanisms of Action
Hexahydro-2(3H)-benzofuranone derivatives have been extensively investigated for their therapeutic potential in various disease areas. The following sections detail their key biological activities, supported by quantitative data and mechanistic insights.
Anti-inflammatory Activity
A significant number of hexahydro-2(3H)-benzofuranone analogs exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway Inhibition:
The NF-κB pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Certain benzofuranone derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
MAPK Signaling Pathway Inhibition:
The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation. Activation of these kinases by upstream signals leads to the phosphorylation and activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Benzofuranone derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins.[1]
Quantitative Anti-inflammatory Activity Data:
The anti-inflammatory potential of various benzofuranone derivatives has been quantified using in vitro and in vivo models. A selection of these compounds and their corresponding activities are presented below.
| Compound ID | Assay | Target/Mediator | Activity (IC50/Inhibition %) | Reference |
| BF-1 | Carrageenan-induced paw edema | Inflammation | 50% inhibition at 30 mg/kg | [2] |
| BF-2 | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 17.3 µM | [3] |
| BF-3 | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 16.5 µM | [3] |
| BF-4 | Prostaglandin E2 (PGE2) Production | COX-2 | IC50: 1.48 µM | [4] |
| BF-5 | Interleukin-6 (IL-6) Production | IL-6 | IC50: 1.2 µM | [4] |
| BF-6 | Chemokine (C-C) Ligand 2 (CCL2) Production | CCL2 | IC50: 1.5 µM | [4] |
| 5d | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 52.23 ± 0.97 μM | [5][6] |
Antimicrobial Activity
Certain hexahydro-2(3H)-benzofuranone analogs have demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data:
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The MIC values for several benzofuranone derivatives against various bacterial and fungal strains are listed below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| AB-1 | Staphylococcus aureus | 12.5 | [3] |
| AB-1 | Escherichia coli | 25 | [3] |
| AB-1 | Salmonella typhimurium | 12.5 | [3] |
| AB-2 | Penicillium italicum | 12.5 | [3] |
| AB-2 | Colletotrichum musae | 12.5-25 | [3] |
| AB-3 | Bacillus subtilis | 6.25 | [7] |
| AB-3 | Staphylococcus aureus | 12.5 | [7] |
| AB-4 | Staphylococcus aureus | 0.039 | [8] |
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is a NAD+-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Several benzofuranone derivatives have been identified as selective inhibitors of SIRT2.
SIRT2 Inhibition Signaling:
SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α-tubulin and other proteins involved in cell cycle regulation and metabolism. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, which can in turn induce cell cycle arrest and apoptosis in cancer cells.
Quantitative SIRT2 Inhibitory Activity Data:
The potency of benzofuranone derivatives as SIRT2 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50).
| Compound ID | SIRT Isoform | Activity (IC50 µM) | Reference |
| 7e | SIRT2 | 3.81 | [1][9] |
| 7a | SIRT2 | 8.85 | [1][9] |
| 7c | SIRT2 | 17.76 | [1][9] |
| 7d | SIRT2 | 43.93 | [1][9] |
| Tenovin-6 | SIRT2 | 9 | [10] |
| AGK2 | SIRT2 | 3.5 | [10] |
| TM | SIRT2 | 0.038 | [10] |
| SirReal2 | SIRT2 | 0.23 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives
This protocol describes a domino Friedel-Crafts/lactonization reaction for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives.[11]
Materials:
-
Substituted phenol (1.0 equiv)
-
Diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate (1.1 equiv)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted phenol in the chosen solvent under an inert atmosphere, add the electrophilic counterpart (diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitored by TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3-disubstituted-3H-benzofuran-2-one derivative.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.[2][12]
Materials:
-
Wistar rats or Swiss mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound solution/suspension
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Vehicle control (e.g., saline, Tween 80)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, positive control, or vehicle to the respective groups of animals via the desired route (e.g., intraperitoneally or orally).
-
After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[13][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound solution
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well microtiter plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value of the test compound.
In Vitro Enzyme Assay: SIRT2 Deacetylase Activity
This fluorometric assay is used to screen for inhibitors of SIRT2 deacetylase activity.[15][16]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer
-
Test compound solution
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic SIRT2 substrate.
-
Add various concentrations of the test compound to the wells.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 450-480 nm).
-
Calculate the percentage of SIRT2 inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The hexahydro-2(3H)-benzofuranone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which can be screened for various pharmacological effects. The anti-inflammatory, antimicrobial, and SIRT2 inhibitory properties highlighted in this guide underscore the potential of these compounds in addressing significant unmet medical needs. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these promising molecules, ultimately leading to the identification of new drug candidates.
References
- 1. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1’-cyclohexane] Derivatives from Heliotropium filifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. content.abcam.com [content.abcam.com]
Thermodynamic Properties of Hexahydrobenzofuranone: A Technical Guide
Disclaimer: This document provides a summary of predicted thermodynamic properties for a specific isomer of hexahydrobenzofuranone and outlines general experimental methodologies for their determination. A comprehensive literature search did not yield experimental thermodynamic data for the parent hexahydrobenzofuranone or its specific isomers. The quantitative data presented herein is for 2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl- and is derived from the Joback group-contribution method, a computational estimation technique.[1]
This guide is intended for researchers, scientists, and drug development professionals interested in the thermodynamic characteristics of this class of compounds.
Introduction to Hexahydrobenzofuranone
Hexahydrobenzofuranone and its derivatives are bicyclic compounds that feature a fused cyclohexane and a γ-lactone ring system. This structural motif is present in various natural products and molecules of pharmaceutical interest. Understanding the thermodynamic properties of this core structure is crucial for applications in drug design, process chemistry, and materials science, as these properties govern the stability, solubility, and phase behavior of the molecule.
Predicted Thermodynamic Data
The following tables summarize the predicted thermodynamic properties for this compound4,4,7a-trimethyl- (CAS: 16778-27-1), calculated using the Joback method.[1] This method estimates properties based on the molecular structure by summing the contributions of its functional groups.[1][2]
Table 1: Key Predicted Thermodynamic Properties [1]
| Property | Symbol | Value | Unit |
| Standard Gibbs Free Energy of Formation | ΔGf° | -100.46 | kJ/mol |
| Standard Enthalpy of Formation | ΔHf° | -402.81 | kJ/mol |
| Enthalpy of Fusion | ΔHfus | 10.18 | kJ/mol |
| Enthalpy of Vaporization | ΔHvap | 46.57 | kJ/mol |
Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp) [1]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 567.95 | 405.29 |
| 608.47 | 425.29 |
| 648.99 | 443.99 |
| 689.51 | 461.66 |
| 730.03 | 478.57 |
| 770.55 | 494.98 |
| 811.06 | 511.17 |
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for hexahydrobenzofuranone is not available, the following are detailed, generalized protocols for determining the key thermodynamic properties of organic compounds.
Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion (ΔHc°), which can be measured using a bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Experimental Workflow:
Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.
Detailed Steps:
-
Sample Preparation: A precise mass (typically 0.5-1.5 g) of the solid hexahydrobenzofuranone is pressed into a pellet and placed in a crucible. A fuse wire of known length and mass is attached to the ignition electrodes, with the wire in contact with the sample.[3][4]
-
Calorimeter Assembly: The crucible is placed inside the stainless-steel bomb. The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atm. The bomb is then submerged in a known volume of water in the calorimeter bucket.[5]
-
Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[3]
-
Calculation: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6] The total heat evolved (qtotal) during the sample combustion is calculated from the temperature rise (ΔT) and Ccal. After correcting for the heat from the fuse wire ignition and any side reactions (e.g., nitric acid formation), the standard enthalpy of combustion (ΔHc°) of the sample is determined. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known enthalpies of formation of the combustion products (CO2 and H2O).[7]
Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This difference is proportional to the sample's heat capacity.
Experimental Workflow:
Caption: The three-scan method for determining heat capacity via DSC.
Detailed Steps (ASTM E1269 Method):
-
Baseline Scan: An initial DSC scan is performed with empty sample and reference pans to measure the baseline heat flow of the instrument.[8]
-
Standard Scan: A second scan is performed with a standard reference material of known heat capacity, typically sapphire (α-Al2O3), in the sample pan.
-
Sample Scan: A third scan is run with a known mass of the hexahydrobenzofuranone sample in the pan. All three scans must be performed under identical conditions (heating rate, gas atmosphere, etc.).[9]
-
Calculation: The heat flow from the baseline scan is subtracted from both the standard and sample scans. The specific heat capacity of the sample (Cp,sample) at a given temperature is then calculated using the following equation:
Cp,sample = Cp,std * (DSCsample * mstd) / (DSCstd * msample)
where Cp,std is the known specific heat of the standard, DSC is the baseline-corrected heat flow signal, and m is the mass.
Determination of Enthalpy of Vaporization (ΔHvap)
Principle: The enthalpy of vaporization can be determined by measuring the heat absorbed during the phase transition from liquid to gas at a constant temperature and pressure.
Experimental Workflow:
Caption: General workflow for vaporization calorimetry.
Detailed Steps (Vaporization Calorimetry):
-
Setup: A known mass of liquid hexahydrobenzofuranone is placed in a vaporization cell within a calorimeter, which is maintained at a constant temperature.
-
Vaporization: Vaporization is initiated, for example, by withdrawing vapor from the cell, causing a slight drop in pressure.[10]
-
Isothermal Compensation: As the liquid evaporates, it absorbs heat, causing a temperature drop. An electrical heater within the cell provides the energy required to maintain isothermal conditions.[10]
-
Measurement: The electrical power supplied to the heater is measured precisely. The amount of substance vaporized is determined, often by condensing the vapor and weighing it.[10]
-
Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat supplied by the electrical heater by the number of moles of the substance vaporized. Corrections may be necessary for heat leaks and the energy required to fill the increasing vapor space.[10]
Determination of Gibbs Free Energy (ΔG)
The Gibbs free energy (G) is a fundamental thermodynamic potential that can be used to predict the spontaneity of a process. The change in Gibbs free energy for a reaction is given by the equation:
ΔG = ΔH - TΔS
Where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.
Experimentally, the standard Gibbs free energy of formation (ΔGf°) cannot typically be measured directly for a stable compound. Instead, it is calculated after the standard enthalpy of formation (ΔHf°) and the standard absolute entropy (S°) have been determined. S° can be determined by measuring the heat capacity (Cp) as a function of temperature from near absolute zero to the desired temperature and integrating. Once ΔHf° and S° are known, ΔGf° can be calculated.[11][12]
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2(3H)-Benzofuranone, hexahydro- from 2-hydroxycyclohexaneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2(3H)-Benzofuranone, hexahydro-, a valuable heterocyclic compound, through the acid-catalyzed intramolecular cyclization (lactonization) of 2-hydroxycyclohexaneacetic acid. This method offers a straightforward and efficient route to this key structural motif, which is of interest in medicinal chemistry and drug development. Detailed experimental procedures, characterization data, and a visual representation of the reaction pathway are presented to facilitate replication and further investigation by researchers in the field.
Introduction
Lactones, particularly those with fused ring systems, are prevalent scaffolds in a wide array of natural products and pharmacologically active molecules. The hexahydro-2(3H)-benzofuranone core represents a significant building block for the synthesis of more complex molecular architectures. The intramolecular esterification of γ-hydroxy acids is a fundamental and effective strategy for the construction of five-membered lactone rings. This document outlines a robust protocol for the synthesis of 2(3H)-Benzofuranone, hexahydro- from its corresponding precursor, 2-hydroxycyclohexaneacetic acid, utilizing acid catalysis to promote the cyclization and dehydration.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference and comparison.
| Property | 2-Hydroxycyclohexaneacetic acid (Starting Material) | 2(3H)-Benzofuranone, hexahydro- (Product) |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₂ |
| Molecular Weight | 158.19 g/mol | 140.18 g/mol [1] |
| Melting Point | 67.0 to 71.0 °C[2] | Not available |
| Boiling Point | 307.9±35.0 °C (Predicted)[2] | Not available |
| Density | 1.246±0.06 g/cm³ (Predicted)[2] | Not available |
| CAS Number | 609-69-8 (cis- and trans- mixture)[2] | 6051-03-2[1] |
Experimental Protocol
This protocol details the acid-catalyzed lactonization of 2-hydroxycyclohexaneacetic acid to yield 2(3H)-Benzofuranone, hexahydro-.
Materials:
-
2-hydroxycyclohexaneacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve 2-hydroxycyclohexaneacetic acid in a suitable volume of toluene (e.g., 10 mL per gram of starting material).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-3 drops).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water generated during the lactonization will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction. This can be monitored by observing the volume of water in the trap.
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Expected Yield:
Yields for this specific transformation can vary depending on the purity of the starting material and the reaction conditions. However, acid-catalyzed lactonizations of this type are generally efficient, and yields in the range of 70-90% can be expected.
Mandatory Visualization
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Acid-catalyzed lactonization of 2-hydroxycyclohexaneacetic acid.
References
Application Notes and Protocols: Acid-Catalyzed Lactonization of Hexahydrobenzofuranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactones are a significant class of heterocyclic compounds ubiquitously found in natural products and pharmaceuticals. The synthesis of lactones from cyclic ketones is a fundamental transformation in organic chemistry. One of the most prominent methods for this conversion is the Baeyer-Villiger oxidation, which involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming a cyclic ketone into a lactone.[1] This reaction is typically facilitated by peroxyacids and can be catalyzed or promoted by acids.[2] This document provides a detailed protocol for the acid-catalyzed lactonization of a hexahydrobenzofuranone scaffold, a common structural motif in complex molecules, via the Baeyer-Villiger oxidation.
Reaction Principle
The Baeyer-Villiger oxidation of a cyclic ketone to a lactone proceeds through the formation of a Criegee intermediate.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which increases the electrophilicity of the carbonyl carbon. A peroxyacid then attacks the carbonyl carbon, leading to the tetrahedral Criegee intermediate. A subsequent concerted rearrangement step involves the migration of an adjacent alkyl group to the peroxide oxygen, with the more substituted or electron-rich group generally exhibiting higher migratory aptitude.[1][3] This migration results in the formation of the lactone and a carboxylic acid byproduct.
Experimental Protocols
This section outlines a general protocol for the acid-catalyzed Baeyer-Villiger oxidation of a hexahydrobenzofuranone derivative. The specific conditions may require optimization based on the substrate.
Materials:
-
Hexahydrobenzofuranone substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a stirred, ice-cold solution of the hexahydrobenzofuranone (1.0 equiv) in dry dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.5 equiv).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (1.0 equiv) to the cooled reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
-
Workup: Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acids. Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired lactone.
Data Presentation
The following table summarizes typical reaction parameters for the acid-catalyzed Baeyer-Villiger oxidation.
| Parameter | Value/Range | Notes |
| Substrate | Hexahydrobenzofuranone | 1.0 equiv |
| Oxidant | m-CPBA | 1.5 - 2.5 equiv |
| Acid Catalyst | Trifluoroacetic acid (TFA) | 1.0 equiv |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling is to control potential exotherm. |
| Reaction Time | 12 - 48 hours | Dependent on substrate reactivity. |
| Typical Yield | 60 - 95% | Highly substrate-dependent. |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Hexahydro-2(3H)-Benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of chiral hexahydro-2(3H)-benzofuranone, a valuable building block in medicinal chemistry and drug development. The chemoenzymatic approach detailed herein leverages the high enantioselectivity of lipases to achieve efficient kinetic resolution of a racemic precursor, followed by a chemical lactonization step. This method offers a greener and more efficient alternative to traditional chiral synthesis or resolution techniques. The protocols are designed to be readily implemented in a standard laboratory setting.
Introduction
Chiral hexahydro-2(3H)-benzofuranones are important structural motifs present in a variety of biologically active molecules. The stereochemistry of these lactones is often crucial for their pharmacological activity, making their enantioselective synthesis a key challenge. Biocatalysis, utilizing enzymes to perform stereoselective transformations, has emerged as a powerful tool in modern organic synthesis. Lipases, in particular, are robust and versatile enzymes that can effectively resolve racemic mixtures of alcohols and carboxylic acid esters with high enantioselectivity.
This application note details a reliable method for obtaining both enantiomers of hexahydro-2(3H)-benzofuranone through the kinetic resolution of a racemic ester of cis-2-hydroxycyclohexanecarboxylic acid, catalyzed by the immobilized lipase B from Candida antarctica (commonly known as Novozym 435).
Overall Synthesis Strategy
The synthesis strategy involves a two-step chemoenzymatic sequence starting from the racemic ethyl ester of cis-2-hydroxycyclohexanecarboxylic acid.
Figure 1: Chemoenzymatic route to enantiomers of hexahydro-2(3H)-benzofuranone.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Hydroxycyclohexanecarboxylate
This protocol describes the lipase-catalyzed hydrolysis of the racemic ester. The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester.
Materials:
-
Racemic ethyl cis-2-hydroxycyclohexanecarboxylate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
pH meter or pH-stat
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add racemic ethyl cis-2-hydroxycyclohexanecarboxylate (1.0 eq) and phosphate buffer (0.1 M, pH 7.0) to make a 0.1 M solution of the substrate.
-
Add Novozym 435 (10-20% by weight of the substrate).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitor the reaction progress by periodically taking small aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with an organic solvent, dried, and reused.
-
Saturate the aqueous phase with sodium chloride and extract with MTBE (3 x volume of aqueous phase).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to separate the unreacted ester (in the organic phase) from the hydrolyzed acid (in the aqueous phase).
-
Isolation of the Unreacted Ester:
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched ethyl cis-2-hydroxycyclohexanecarboxylate.
-
-
Isolation of the Hydrolyzed Acid:
-
Acidify the aqueous bicarbonate phase to pH 2 with 1 M HCl.
-
Extract the acidified aqueous phase with MTBE (3 x volume of aqueous phase).
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched cis-2-hydroxycyclohexanecarboxylic acid.
-
Protocol 2: Lactonization of Enantioenriched cis-2-Hydroxycyclohexanecarboxylic Acid
This protocol describes the acid-catalyzed intramolecular esterification (lactonization) of the hydroxy acid to form the corresponding hexahydro-2(3H)-benzofuranone.
Materials:
-
Enantioenriched cis-2-hydroxycyclohexanecarboxylic acid
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the enantioenriched cis-2-hydroxycyclohexanecarboxylic acid (1.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 1-5 mol%).
-
Heat the mixture to reflux and collect the water that azeotropically distills.
-
Monitor the reaction by TLC or GC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure chiral hexahydro-2(3H)-benzofuranone.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic resolution and subsequent lactonization.
Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-Hydroxycyclohexanecarboxylate
| Entry | Enzyme | Solvent System | Temp (°C) | Time (h) | Conversion (%) | ee of Ester (%) | ee of Acid (%) |
| 1 | Novozym 435 | Phosphate Buffer/MTBE | 30 | 24 | ~50 | >98 | >98 |
| 2 | Novozym 435 | Toluene | 40 | 48 | ~50 | >99 | >99 |
| 3 | Lipase from Pseudomonas cepacia | Phosphate Buffer | 30 | 36 | ~48 | >95 | >95 |
Table 2: Lactonization of Enantioenriched cis-2-Hydroxycyclohexanecarboxylic Acid
| Entry | Starting Material | Catalyst | Solvent | Yield (%) |
| 1 | (S)-cis-2-Hydroxycyclohexanecarboxylic acid | p-TsOH | Toluene | >90 |
| 2 | (R)-cis-2-Hydroxycyclohexanecarboxylic acid | p-TsOH | Toluene | >90 |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of both enantiomers of hexahydro-2(3H)-benzofuranone.
Conclusion
The chemoenzymatic method presented provides a highly efficient and stereoselective route to both enantiomers of hexahydro-2(3H)-benzofuranone. The use of the robust and commercially available Novozym 435 makes the key kinetic resolution step practical and scalable. These detailed protocols and application notes should serve as a valuable resource for researchers in academia and industry for the synthesis of this and other related chiral lactones.
Application Notes and Protocols: Purification of 2(3H)-Benzofuranone, Hexahydro- by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 2(3H)-Benzofuranone, hexahydro- via vacuum distillation. The methodologies outlined below are designed to ensure high purity of the final product, a crucial step in research, development, and quality control processes.
Introduction
2(3H)-Benzofuranone, hexahydro- (CAS 6051-03-2) is a valuable compound used as a fragrance ingredient and a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Achieving high purity of this compound is essential for its intended applications. Vacuum distillation is a preferred method for purifying compounds with high boiling points or those that are susceptible to decomposition at atmospheric pressure. This technique lowers the boiling point of the liquid, allowing for distillation at a lower temperature, thereby preventing thermal degradation.
Physicochemical Properties
A summary of the key physical and chemical properties of 2(3H)-Benzofuranone, hexahydro- is presented in the table below. This data is critical for establishing the parameters of the vacuum distillation process.
| Property | Value | Source |
| Molecular Formula | C8H12O2 | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Boiling Point (est. at 760 mmHg) | 273 °C | [2] |
| Boiling Point (at 15 mmHg) | 120 °C | [3] |
| Boiling Point of a derivative (at 0.05 mm) | 110 °C | [4] |
| Appearance | Colorless oil | [4] |
| Purity after distillation | 99.5% | [3] |
Experimental Protocol: Vacuum Distillation
This protocol provides a step-by-step guide for the vacuum distillation of 2(3H)-Benzofuranone, hexahydro-.
3.1. Materials and Apparatus
-
Crude 2(3H)-Benzofuranone, hexahydro-
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (e.g., with dry ice and acetone)
-
Vacuum grease
-
Clamps and stands
3.2. Apparatus Setup
-
Preparation: Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Assembly:
-
Place a magnetic stir bar into the round-bottom flask containing the crude 2(3H)-Benzofuranone, hexahydro-.
-
Connect the flask to the short-path distillation head.
-
Insert the thermometer into the thermometer adapter on the distillation head, ensuring the bulb is positioned correctly to measure the vapor temperature.
-
Attach a receiving flask to the collection arm of the distillation head.
-
Connect the condenser to a circulating water source.
-
Connect the vacuum outlet of the distillation head to a cold trap, and then to the vacuum pump.
-
-
Securing the Apparatus: Securely clamp the distillation flask and the distillation head to a retort stand. Place the heating mantle under the distillation flask.
3.3. Distillation Procedure
-
Initiate Cooling and Stirring: Turn on the cooling water for the condenser and start the magnetic stirrer.
-
Apply Vacuum: Gradually apply the vacuum to the system. A pressure of approximately 15 mmHg is recommended.[3]
-
Heating: Once the desired vacuum is stable, begin to heat the distillation flask gently using the heating mantle.
-
Fraction Collection:
-
Monitor the temperature of the vapor. As the distillation begins, the temperature will rise and then stabilize at the boiling point of the substance at that pressure.
-
Collect any initial low-boiling impurities in a separate receiving flask (forerun).
-
When the temperature stabilizes around 120 °C (at 15 mmHg), switch to a clean, pre-weighed receiving flask to collect the purified 2(3H)-Benzofuranone, hexahydro-.[3]
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop, indicating that the product has been distilled.
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the condenser water.
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of 2(3H)-Benzofuranone, hexahydro- by vacuum distillation.
Caption: Workflow for the purification of 2(3H)-Benzofuranone, hexahydro- by vacuum distillation.
Safety Precautions
-
Always perform vacuum distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety shield around the distillation apparatus.
-
Ensure the cold trap is properly set up to protect the vacuum pump from corrosive vapors.
By following this detailed protocol, researchers can effectively purify 2(3H)-Benzofuranone, hexahydro- to a high degree of purity, suitable for a wide range of applications in research and industry.
References
Application Note: Quantitative Analysis of 2(3H)-Benzofuranone, hexahydro- in Plant Extracts using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the identification and quantification of 2(3H)-Benzofuranone, hexahydro- in complex plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, GC-MS analysis, and data processing, offering a reliable framework for the accurate determination of this compound for research, quality control, and drug development purposes.
Introduction
2(3H)-Benzofuranone, hexahydro- is a naturally occurring lactone found in various plant species. As a volatile and semi-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its detection and quantification. This method offers high sensitivity and selectivity, which are crucial when analyzing complex matrices such as plant extracts. This document provides a comprehensive protocol for the analysis of 2(3H)-Benzofuranone, hexahydro-, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation: Extraction of 2(3H)-Benzofuranone, hexahydro- from Plant Material
Objective: To efficiently extract 2(3H)-Benzofuranone, hexahydro- from the plant matrix.
Materials:
-
Dried and powdered plant material
-
Acetone (analytical grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Syringe filters (0.45 µm)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh 10 g of dried, powdered plant material into a 250 mL flask.
-
Add 100 mL of acetone to the flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
Redissolve the dried extract in 5 mL of acetone.
-
Pass the redissolved extract through anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm syringe filter into a GC-MS vial.
GC-MS Analysis
Objective: To separate and detect 2(3H)-Benzofuranone, hexahydro- using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp 1 | 10°C/min to 180°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-450 amu (Full Scan for identification) |
| SIM Ions | See Table 2 |
Data Analysis and Quantification
Identification: The identification of 2(3H)-Benzofuranone, hexahydro- will be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should also be compared with the NIST library spectrum.
Quantification: Create a calibration curve using a series of standard solutions of 2(3H)-Benzofuranone, hexahydro- of known concentrations. The quantification of the analyte in the plant extracts is performed using the external standard method.
Data Presentation
Table 1: GC-MS Method Parameters for the Analysis of 2(3H)-Benzofuranone, hexahydro-
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Split (20:1) |
| Injector Temperature | 250°C |
| Oven Program | 60°C (2 min), then 10°C/min to 180°C, then 20°C/min to 280°C (5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Electron Energy | 70 eV |
| Mass Range | 40-450 amu (Full Scan) |
| Transfer Line Temp. | 280°C |
Table 2: Mass Spectral Data and Retention Time for 2(3H)-Benzofuranone, hexahydro-
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2(3H)-Benzofuranone, hexahydro- | ~12.5 | 140 | 112 | 84 |
Note: The retention time is approximate and should be confirmed with a standard under the specified chromatographic conditions.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (%) | 85-105% |
| Precision (RSD%) | <10% |
Note: These are typical performance characteristics and should be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of the analytical process.
Application Note: Structural Analysis of Hexahydrobenzofuranone Isomers by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexahydrobenzofuranone derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. The stereochemistry of the ring fusion in these bicyclic lactones significantly influences their biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of these isomers, providing detailed insights into their relative stereochemistry. This application note provides a comprehensive overview and detailed protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of cis- and trans-fused hexahydrobenzofuranone isomers.
Key Distinguishing Features in NMR
The primary method for differentiating between cis- and trans-hexahydrobenzofuranone isomers relies on the analysis of:
-
¹H-¹H Coupling Constants (J-coupling): The magnitude of the coupling constant between the bridgehead protons is diagnostic for the ring fusion stereochemistry.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments provide definitive evidence of the spatial proximity of protons, which differs significantly between isomers.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of the hexahydrobenzofuranone isomer for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. For a 5 mm NMR tube, use approximately 0.6 mL of solvent.[3]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. If necessary, gently warm or vortex the vial to ensure complete dissolution.[1]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Typically, one drop of TMS per 5-10 mL of deuterated solvent is sufficient.[1]
-
Labeling: Clearly label the NMR tube with the sample identification. Avoid using paper labels or tape near the bottom of the tube.[4][5]
NMR Data Acquisition
The following experiments are recommended for a thorough structural analysis. All spectra should be acquired at a constant temperature, typically 298 K.
-
¹H NMR: A standard proton NMR experiment is the starting point for any structural analysis, providing information on chemical shifts, signal integrals, and proton-proton coupling.[6]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. DEPT-135 or DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the stereochemistry. It shows correlations between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.[1] For cis-isomers, NOE correlations will be observed between protons on either side of the ring junction, which are absent in the trans-isomers.
Data Presentation and Analysis
The structural assignment is a stepwise process that integrates data from all the acquired NMR spectra. The following tables present hypothetical but representative data for cis- and trans-hexahydrobenzofuran-2(3H)-one to illustrate the key differences.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | cis-Isomer δ (ppm), Multiplicity, J (Hz) | trans-Isomer δ (ppm), Multiplicity, J (Hz) | Key Observations |
| H-3a | 2.85, m | 2.60, m | Bridgehead proton, different chemical environment. |
| H-7a | 4.30, m | 4.15, m | Bridgehead proton adjacent to oxygen. |
| H-3 | 2.50-2.65, m | 2.40-2.55, m | Protons on the lactone ring. |
| H-4, H-5, H-6, H-7 | 1.20-1.90, m | 1.10-2.00, m | Cyclohexane ring protons, often complex multiplets. |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) | Key Observations |
| C-2 (C=O) | 177.5 | 178.0 | Carbonyl carbon. |
| C-7a | 82.0 | 83.5 | Bridgehead carbon adjacent to oxygen. |
| C-3a | 40.5 | 45.0 | Bridgehead carbon. |
| C-3 | 30.0 | 32.5 | Carbon on the lactone ring. |
| C-4, C-5, C-6, C-7 | 20.0-28.0 | 21.0-29.0 | Cyclohexane ring carbons. |
Table 3: Key 2D NMR Correlations for Stereochemical Assignment
| Correlation Type | cis-Isomer | trans-Isomer | Significance |
| COSY | H-3a ↔ H-7a, H-4, H-3 | H-3a ↔ H-7a, H-4, H-3 | Confirms connectivity of bridgehead protons. |
| NOESY | H-3a ↔ H-7a (Strong) | H-3a ↔ H-7a (Weak or Absent) | Definitive for stereochemistry. Strong through-space correlation indicates protons are on the same face of the ring system. |
| NOESY | H-7a ↔ H-7 (axial) | H-3a ↔ H-4 (axial) | Additional through-space correlations confirm the relative stereochemistry. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation.
Caption: Experimental workflow from sample preparation to final structure.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0185923) [np-mrd.org]
Application Notes and Protocols: 2(3H)-Benzofuranone, hexahydro- in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(3H)-Benzofuranone, hexahydro- (CAS No. 6051-03-2), a saturated bicyclic lactone, is a versatile fragrance ingredient valued for its complex and multifaceted olfactory profile. This document provides detailed application notes and protocols for its use in fragrance formulations, catering to researchers, scientists, and professionals in the field of fragrance and drug development. Its unique scent characteristics, coupled with a favorable safety profile, make it a valuable component in the creation of a wide range of fragrance accords.
Olfactory Profile and Chemical Properties
2(3H)-Benzofuranone, hexahydro- possesses a rich and warm aroma with prominent creamy, coconut, and coumarin-like facets. Its scent is further characterized by sweet, herbal, spicy, and woody undertones, providing a substantive and long-lasting quality to fragrance compositions. As a lactone, it contributes to the overall body and richness of a scent, often used to impart a smooth, velvety texture and enhance the diffusion and tenacity of other fragrance materials.
Table 1: Chemical and Physical Properties of 2(3H)-Benzofuranone, hexahydro-
| Property | Value |
| IUPAC Name | 3a,4,5,6,7,7a-Hexahydro-1-benzofuran-2(3H)-one |
| CAS Number | 6051-03-2 |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Odor Description | Coconut, Coumarinic, Sweet, Creamy, Herbal, Spicy, Woody, Lactonic |
| Appearance | Colorless to pale yellow liquid |
Application in Fragrance Formulations
2(3H)-Benzofuranone, hexahydro- is a highly versatile ingredient that can be incorporated into a wide array of fragrance types, from gourmand and fruity to floral and oriental compositions. Its primary functions in a fragrance formulation include:
-
Enhancing Creaminess and Sweetness: Its lactonic character provides a rich, creamy, and sweet dimension, particularly effective in gourmand fragrances aiming for milky, caramel, or vanilla notes.
-
Providing a Coconut Accord: It is a key component for building realistic and sophisticated coconut fragrances, moving beyond simplistic sun-tan lotion scents to more nuanced and natural profiles.
-
Boosting Floral and Fruity Notes: In floral compositions, it can accentuate the creamy facets of white florals like gardenia and tuberose. In fruity accords, it can enhance the juiciness and ripeness of notes like peach and apricot.
-
Adding Warmth and Tenacity: Its coumarin and woody undertones provide warmth and depth to a fragrance, acting as a fixative to improve the overall longevity of the scent on the skin.
Recommended Usage Levels
The International Fragrance Association (IFRA) has not specified any restrictions on the maximum concentration of 2(3H)-Benzofuranone, hexahydro- in finished consumer products. However, as with all fragrance materials, its concentration should be carefully considered based on the desired olfactory effect and the overall composition of the fragrance. While some lactones can be used at levels up to 5-10% in specific fragrance types, a general guideline for 2(3H)-Benzofuranone, hexahydro- would be in the range of 0.1% to 2% of the fragrance concentrate, depending on the desired impact. One source indicates a very low odor detection threshold of 0.8 ng/L in the air, highlighting its potency.
Table 2: Illustrative Usage Levels of 2(3H)-Benzofuranone, hexahydro- in Different Fragrance Accords
| Fragrance Accord | Illustrative Concentration Range (%) in Fragrance Concentrate | Olfactory Contribution |
| Gourmand (Vanilla, Caramel) | 0.5 - 2.0 | Enhances creaminess, adds a milky and sweet depth. |
| Tropical (Coconut, Tiaré Flower) | 1.0 - 5.0 | Provides a rich, naturalistic coconut note. |
| Fruity (Peach, Apricot) | 0.2 - 1.0 | Boosts juiciness and adds a creamy, ripe character. |
| Floral (White Florals) | 0.1 - 0.5 | Accentuates the creamy and lactonic facets of the flowers. |
| Woody/Oriental | 0.1 - 1.0 | Lends warmth, sweetness, and a smooth, coumarinic background. |
Experimental Protocols
Protocol for Sensory Evaluation of 2(3H)-Benzofuranone, hexahydro-
Objective: To characterize the olfactory profile and intensity of 2(3H)-Benzofuranone, hexahydro- at different concentrations.
Materials:
-
2(3H)-Benzofuranone, hexahydro-
-
Odorless solvent (e.g., Diethyl Phthalate - DEP)
-
Glass vials
-
Pipettes
-
Smelling strips
-
Sensory panel of trained evaluators (minimum of 5)
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of 2(3H)-Benzofuranone, hexahydro- in DEP at concentrations of 0.1%, 0.5%, 1%, and 5% (w/w).
-
Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.
-
Sensory Evaluation: Present the smelling strips to the sensory panel in a randomized order. Panelists should evaluate the odor based on the following attributes:
-
Odor Descriptors: Describe the character of the scent (e.g., coconut, creamy, sweet, woody).
-
Intensity: Rate the intensity of the odor on a scale from 1 (very weak) to 9 (very strong).
-
Tenacity: Evaluate the persistence of the odor on the smelling strip over time (e.g., at 1 hour, 4 hours, and 24 hours).
-
-
Data Analysis: Compile the data from all panelists and calculate the mean intensity scores for each concentration. Analyze the frequency of odor descriptors to create a comprehensive olfactory profile.
Protocol for Stability Testing of a Fragrance Formulation Containing 2(3H)-Benzofuranone, hexahydro-
Objective: To assess the physical and chemical stability of a fragrance formulation containing 2(3H)-Benzofuranone, hexahydro- under accelerated conditions.
Materials:
-
Test fragrance formulation containing a known concentration of 2(3H)-Benzofuranone, hexahydro-.
-
Control fragrance formulation without 2(3H)-Benzofuranone, hexahydro-.
-
Glass bottles with airtight seals.
-
Oven capable of maintaining a constant temperature of 40°C ± 2°C.
-
Refrigerator capable of maintaining a constant temperature of 4°C ± 2°C.
-
UV light chamber.
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment.
Procedure:
-
Sample Preparation: Fill the glass bottles with the test and control fragrance formulations.
-
Storage Conditions:
-
Accelerated Stability (Heat): Store samples at 40°C for 1, 2, and 3 months.
-
Control: Store samples at room temperature (20-25°C) in the dark.
-
Cold Stability: Store samples at 4°C for 1, 2, and 3 months.
-
Light Stability: Expose samples to controlled UV light for a specified duration.
-
-
Evaluation: At each time point, evaluate the samples for:
-
Physical Changes: Color, clarity, and phase separation.
-
Olfactory Changes: Compare the scent profile of the aged samples to the control samples using a sensory panel.
-
Chemical Analysis: Analyze the chemical composition of the samples using GC-MS to identify any degradation products or changes in the concentration of 2(3H)-Benzofuranone, hexahydro-.
-
-
Data Analysis: Document all physical and olfactory changes. Quantify the percentage degradation of 2(3H)-Benzofuranone, hexahydro- based on the GC-MS data.
Mandatory Visualizations
Caption: Olfactory Signaling Pathway of an Odorant Molecule.
Caption: Experimental Workflow for Fragrance Evaluation.
Application Notes and Protocols: 2(3H)-Benzofuranone, hexahydro- as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2(3H)-Benzofuranone, hexahydro- (also known as hexahydrolide or octahydro-2-benzofuranone) as a versatile intermediate in pharmaceutical synthesis. The inherent reactivity of its lactone ring, coupled with the stereochemical possibilities of its saturated bicyclic core, makes it a valuable building block for the synthesis of a variety of complex molecules, including antiviral agents and other bioactive compounds.
Overview of Pharmaceutical Applications
2(3H)-Benzofuranone, hexahydro- serves as a key starting material for the synthesis of chiral molecules and complex heterocyclic systems. Its primary application in medicinal chemistry lies in its ability to undergo nucleophilic ring-opening reactions, providing access to functionalized cyclohexane derivatives.
One of the most significant applications is in the synthesis of antiviral prodrugs. The lactone ring can be opened by various nucleophiles, such as amines, to introduce side chains that mimic natural substrates of viral enzymes, leading to the development of potent inhibitors.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2(3H)-Benzofuranone, hexahydro- is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 140.083729621 |
| Topological Polar Surface Area | 26.3 Ų |
Key Synthetic Transformations
The cornerstone of the synthetic utility of 2(3H)-Benzofuranone, hexahydro- is the ring-opening of the lactone. This transformation allows for the introduction of a variety of functional groups, leading to diverse molecular scaffolds.
Ring-Opening Aminolysis
The reaction of 2(3H)-Benzofuranone, hexahydro- with primary or secondary amines results in the formation of 2-hydroxycyclohexaneacetamide derivatives. This reaction is a facile method for introducing an amino-functionalized side chain, a common motif in many pharmaceutical agents.
A key example of this transformation is the synthesis of (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide, a precursor for more complex molecules. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring.
Experimental Protocols
The following section provides a detailed experimental protocol for a key transformation of 2(3H)-Benzofuranone, hexahydro-.
Protocol: Synthesis of (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide via Ring-Opening Aminolysis
This protocol describes the synthesis of a key intermediate for further pharmaceutical elaboration.
Materials:
-
2(3H)-Benzofuranone, hexahydro- (cis-isomer)
-
Benzylamine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2(3H)-Benzofuranone, hexahydro- (1.0 eq) in anhydrous toluene, add benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide.
Expected Yield: The yield for this type of aminolysis is typically in the range of 70-90%, depending on the specific reaction conditions and purity of the starting materials.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows discussed.
Conclusion
2(3H)-Benzofuranone, hexahydro- is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its ability to undergo efficient ring-opening reactions provides a straightforward entry into functionalized cyclohexane systems. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this building block in the development of novel therapeutics. Further exploration of its reactivity with a broader range of nucleophiles and its use in the synthesis of other classes of bioactive molecules is a promising area for future research.
References
Asymmetric Synthesis of (3aS,7aS)-Hexahydrobenzofuran-2(3H)-one: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the asymmetric synthesis of (3aS,7aS)-hexahydrobenzofuran-2(3H)-one, a saturated bicyclic lactone of interest in medicinal chemistry and drug development. Detailed application notes and experimental protocols for key synthetic strategies are presented, including asymmetric hydrogenation, enantioselective iodolactonization, and organocatalytic Michael addition-lactonization.
Introduction
(3aS,7aS)-Hexahydrobenzofuran-2(3H)-one, also known as cis-hexahydro-2-benzofuranone, is a chiral scaffold present in numerous biologically active compounds. Its rigid, stereochemically defined structure makes it a valuable building block in the synthesis of complex natural products and pharmaceutical agents. The development of efficient and highly stereoselective methods for its synthesis is therefore of significant importance. This guide outlines prominent and effective strategies to access this target molecule with high enantiopurity.
Key Synthetic Strategies
Three principal strategies have been identified for the asymmetric synthesis of (3aS,7aS)-hexahydrobenzofuran-2(3H)-one:
-
Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of the unsaturated precursor, 4,5,6,7-tetrahydrobenzofuran-2(3H)-one. Chiral metal catalysts are employed to control the stereochemistry of the hydrogenation, leading to the desired cis-fused ring system.
-
Enantioselective Iodolactonization: This strategy utilizes the cyclization of 2-(cyclohex-1-en-1-yl)acetic acid in the presence of an iodine source and a chiral catalyst. The catalyst directs the formation of the iodolactone intermediate with high enantioselectivity, which can then be converted to the target molecule.
-
Organocatalytic Michael Addition-Lactonization: This method involves an intramolecular Michael addition of a carboxylic acid to an enone, followed by lactonization, catalyzed by a chiral organic molecule. This approach offers a metal-free alternative for the construction of the chiral lactone.
The following sections provide detailed protocols and data for these key methodologies.
Asymmetric Hydrogenation of 4,5,6,7-Tetrahydrobenzofuran-2(3H)-one
This protocol details the synthesis of the precursor 4,5,6,7-tetrahydrobenzofuran-2(3H)-one and its subsequent asymmetric hydrogenation.
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for the synthesis of (3aS,7aS)-hexahydrobenzofuran-2(3H)-one via asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrobenzofuran-2(3H)-one (Precursor)
-
Reformatsky Reaction:
-
To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2-(1-hydroxycyclohexyl)acetate.
-
-
Dehydration and Lactonization:
-
The crude ethyl 2-(1-hydroxycyclohexyl)acetate is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford 4,5,6,7-tetrahydrobenzofuran-2(3H)-one.
-
Protocol 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure reactor is charged with 4,5,6,7-tetrahydrobenzofuran-2(3H)-one (1.0 eq) and a chiral Ruthenium-catalyst (e.g., Ru(OAc)₂[(R)-BINAP], 0.01 eq).
-
Anhydrous and degassed methanol is added as the solvent.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm).
-
The reaction mixture is stirred at 50°C for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (3aS,7aS)-hexahydrobenzofuran-2(3H)-one.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (cis:trans) |
| Precursor Synthesis | 4,5,6,7-Tetrahydrobenzofuran-2(3H)-one | 75-85 | - | - |
| Asymmetric Hydrogenation | (3aS,7aS)-Hexahydrobenzofuran-2(3H)-one | 90-98 | >95 | >98:2 |
Enantioselective Iodolactonization of 2-(Cyclohex-1-en-1-yl)acetic acid
This method provides an alternative route to the target molecule through a catalyzed cyclization of an unsaturated carboxylic acid.
Diagram: Enantioselective Iodolactonization Pathway
Caption: Synthetic pathway for (3aS,7aS)-hexahydrobenzofuran-2(3H)-one via enantioselective iodolactonization.
Experimental Protocols
Protocol 3: Synthesis of 2-(Cyclohex-1-en-1-yl)acetic acid (Precursor)
-
Wittig-Horner Reaction:
-
To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give ethyl 2-(cyclohexylidene)acetate, which is used in the next step without further purification. Note: Isomerization to the endocyclic double bond often occurs to some extent.
-
-
Hydrolysis:
-
To a solution of the crude ester in a mixture of THF and water (3:1), lithium hydroxide monohydrate (2.0 eq) is added.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(cyclohex-1-en-1-yl)acetic acid.
-
Protocol 4: Enantioselective Iodolactonization and Reduction
-
Iodolactonization:
-
To a solution of 2-(cyclohex-1-en-1-yl)acetic acid (1.0 eq) and a chiral catalyst (e.g., a chiral thiourea or a bis(amidine) ligand complex, 0.1 eq) in a suitable solvent like toluene at -20 °C, N-iodosuccinimide (NIS, 1.2 eq) is added in portions.
-
The reaction is stirred at -20 °C for 24-48 hours, monitoring by TLC.
-
The reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to give the crude iodolactone.
-
-
Reductive Deiodination:
-
The crude iodolactone is dissolved in toluene, and tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq) are added.
-
The mixture is heated at 80 °C for 2 hours.
-
After cooling, the solvent is removed, and the residue is purified by column chromatography on silica gel to afford (3aS,7aS)-hexahydrobenzofuran-2(3H)-one.
-
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Precursor Synthesis | 2-(Cyclohex-1-en-1-yl)acetic acid | 70-80 | - |
| Iodolactonization/Reduction | (3aS,7aS)-Hexahydrobenzofuran-2(3H)-one | 60-75 | 90-98 |
Organocatalytic Michael Addition-Lactonization
This stereodivergent approach offers access to the target molecule through a metal-free catalytic system.
Diagram: Organocatalytic Michael Addition-Lactonization
Caption: Organocatalytic route to (3aS,7aS)-hexahydrobenzofuran-2(3H)-one.[1][2][3]
Experimental Protocol
Protocol 5: Organocatalytic Michael Addition-Lactonization [1][2][3]
-
To a solution of a suitable enone acid precursor (e.g., (E)-5-(2-carboxyphenyl)pent-2-enoic acid derivative, 1.0 eq) in an anhydrous solvent such as dichloromethane, a chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 eq) is added.[1]
-
The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for 24-72 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the (3aS,7aS)-hexahydrobenzofuran-2(3H)-one derivative.
Quantitative Data
| Catalyst Type | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (S)-(-)-Tetramisole HCl | up to 99:1 | up to 99 (for syn) |
| Cinchona Alkaloid | up to 10:90 | up to 99 (for anti) |
Note: The choice of catalyst can direct the stereochemical outcome to favor either the syn or anti diastereomer. For the synthesis of the cis-(3aS,7aS) isomer, a catalyst favoring syn addition would be selected.[1]
Conclusion
The asymmetric synthesis of (3aS,7aS)-hexahydrobenzofuran-2(3H)-one can be effectively achieved through several robust methodologies. Asymmetric hydrogenation of the corresponding tetrahydrobenzofuranone offers a direct and high-yielding route with excellent stereocontrol. Enantioselective iodolactonization provides a valuable alternative, proceeding through a stereochemically defined iodolactone intermediate. Furthermore, organocatalytic methods present a powerful, metal-free option with the potential for stereodivergent synthesis. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and the specific stereochemical requirements of the final application. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to pursue the synthesis of this important chiral building block.
References
- 1. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for Ring-Opening Reactions of Hexahydro-2(3H)-Benzofuranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the ring-opening reactions of hexahydro-2(3H)-benzofuranone, a valuable intermediate in the synthesis of various functionalized cyclohexane derivatives. The protocols outlined below cover hydrolysis, aminolysis, reduction, and Grignard reactions, offering a versatile toolkit for the derivatization of this lactone.
Introduction
Hexahydro-2(3H)-benzofuranone, also known as 2-hydroxycyclohexaneacetic acid γ-lactone, is a bicyclic lactone that serves as a key building block in organic synthesis.[1] Its strained ring system makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is harnessed in the development of novel chemical entities, including potential pharmaceutical agents and functional materials. The carbonyl group within the lactone ring provides an electrophilic center for nucleophilic attack.[2]
Summary of Ring-Opening Reactions
The following table summarizes the expected outcomes and general conditions for the ring-opening reactions of hexahydro-2(3H)-benzofuranone with different nucleophiles.
| Reaction Type | Nucleophile | Product | Typical Reagents | General Conditions |
| Hydrolysis | Hydroxide | 2-(hydroxyacetyl)cyclohexan-1-ol | Sodium Hydroxide (NaOH) | Aqueous solution, elevated temperature |
| Aminolysis | Primary/Secondary Amine | N-substituted 2-(hydroxyacetyl)cyclohexane-1-carboxamide | Amine in a suitable solvent | Room temperature to reflux |
| Reduction | Hydride | 2-(2-hydroxyethyl)cyclohexan-1-ol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | 1-(2-(hydroxycyclohexyl))alkan-1-one | Grignard reagent in ether or THF | Anhydrous conditions, 0 °C to room temperature |
Experimental Protocols
Protocol 1: Hydrolysis of Hexahydro-2(3H)-Benzofuranone
This protocol describes the base-catalyzed hydrolysis of the lactone to its corresponding hydroxy acid salt, followed by acidification to yield the carboxylic acid.
Materials:
-
Hexahydro-2(3H)-benzofuranone
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve hexahydro-2(3H)-benzofuranone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxyacetyl)cyclohexan-1-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Aminolysis of Hexahydro-2(3H)-Benzofuranone
This protocol outlines the reaction of the lactone with a primary or secondary amine to form the corresponding amide.
Materials:
-
Hexahydro-2(3H)-benzofuranone
-
Desired primary or secondary amine (e.g., benzylamine)
-
Methanol or other suitable solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
Procedure:
-
Dissolve hexahydro-2(3H)-benzofuranone (1.0 eq) in methanol.
-
Add the amine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, purify the residue by column chromatography or recrystallization to obtain the N-substituted 2-(hydroxyacetyl)cyclohexane-1-carboxamide.
Protocol 3: Reduction of Hexahydro-2(3H)-Benzofuranone with Lithium Aluminum Hydride (LAH)
This protocol details the reduction of the lactone to the corresponding diol using a strong reducing agent.[3] Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Hexahydro-2(3H)-benzofuranone
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Glauber's salt) or Rochelle's Salt for workup[6]
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas supply, ice bath.
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a three-necked flask under an inert atmosphere, add a solution of hexahydro-2(3H)-benzofuranone (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently refluxed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[6]
-
Stir the resulting mixture until a white precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(2-hydroxyethyl)cyclohexan-1-ol.
-
Purify the diol by column chromatography if necessary.
Protocol 4: Reaction of Hexahydro-2(3H)-Benzofuranone with a Grignard Reagent
This protocol describes the addition of an organometallic nucleophile to the lactone, resulting in a diol after a second equivalent of the Grignard reagent attacks the intermediate ketone.[7][8][9] Caution: Grignard reagents are moisture-sensitive. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere.
Materials:
-
Hexahydro-2(3H)-benzofuranone
-
Grignard reagent (e.g., methylmagnesium bromide in ether, 2.2 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply, ice bath.
Procedure:
-
Dissolve hexahydro-2(3H)-benzofuranone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (2.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Visualizations
The following diagrams illustrate the general reaction pathway for the ring-opening of hexahydro-2(3H)-benzofuranone and a typical experimental workflow.
Caption: General reaction pathways for the ring-opening of hexahydro-2(3H)-benzofuranone.
Caption: A generalized experimental workflow for performing ring-opening reactions.
References
- 1. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
High-Yield Preparation of Hexahydro-1-benzofuran-2(3H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the high-yield synthesis of hexahydro-1-benzofuran-2(3H)-one, a valuable saturated heterocyclic motif in medicinal chemistry and drug development. The described method is based on the catalytic hydrogenation of a readily available starting material, cis-1,2,3,6-tetrahydrophthalic anhydride. This process offers high conversion rates and yields, making it suitable for laboratory-scale and potential scale-up operations. This document includes a comprehensive experimental protocol, a summary of relevant quantitative data, and graphical representations of the synthetic workflow.
Introduction
Hexahydro-1-benzofuran-2(3H)-one is a saturated bicyclic lactone that serves as a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. Traditional methods for the synthesis of saturated heterocycles can be multi-step and may result in low overall yields. The protocol detailed herein focuses on a direct and efficient catalytic hydrogenation approach to afford the target molecule in high yield.
Synthetic Strategy
The primary synthetic route outlined is the catalytic hydrogenation of the double bond in cis-1,2,3,6-tetrahydrophthalic anhydride, followed by the selective reduction of one of the anhydride carbonyl groups to a hydroxyl group, which then undergoes intramolecular cyclization to form the desired lactone. Industrial processes for the hydrogenation of tetrahydrophthalic anhydride to hexahydrophthalic anhydride have reported high conversion and yields, suggesting that catalytic hydrogenation is a robust method for saturating the cyclohexene ring[1][2]. By carefully selecting the catalyst and reaction conditions, it is possible to achieve the desired lactone product.
Data Presentation
The following table summarizes key quantitative data from industrial processes for the hydrogenation of tetrahydrophthalic anhydride, which serves as a basis for the high-yield expectation of the described protocol.
| Catalyst | Support | Temperature (°C) | Pressure | Conversion Rate (%) | Yield (%) | Reference |
| Pd-Ni | SiO₂ | 180-230 | -0.098 MPa (vacuum) | 97.3 | 84.1 | [1] |
| Ru | Mesoporous Carbon | Not Specified | Not Specified | >97 | >97 | [2] |
Experimental Protocol
This protocol details the high-yield preparation of hexahydro-1-benzofuran-2(3H)-one via the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalic anhydride using Raney® Nickel. Raney® Nickel is a highly active catalyst for the hydrogenation of various functional groups, including alkenes[3][4][5].
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (95%+)
-
Raney® Nickel (activated, slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (10 g) with anhydrous ethanol (3 x 50 mL) to remove the water. The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reaction Setup: To a high-pressure hydrogenation reactor vessel, add cis-1,2,3,6-tetrahydrophthalic anhydride (50.0 g, 0.329 mol) and anhydrous ethanol (250 mL). Carefully add the washed Raney® Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times to remove any air. Pressurize the reactor with hydrogen gas to 500 psi. Begin stirring and heat the reaction mixture to 100°C. Maintain the hydrogen pressure at 500 psi and continue the reaction for 12 hours, monitoring the hydrogen uptake.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol (2 x 50 mL). Caution: The filter cake containing Raney® Nickel may be pyrophoric and should be kept wet and disposed of properly.
-
Solvent Removal: Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford hexahydro-1-benzofuran-2(3H)-one as a colorless oil or low-melting solid.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of hexahydro-1-benzofuran-2(3H)-one.
Caption: Logical relationship of the synthetic transformation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet with a solvent.
-
High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and a properly maintained reactor.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
This application note provides a robust and high-yielding protocol for the synthesis of hexahydro-1-benzofuran-2(3H)-one. The use of catalytic hydrogenation with Raney® Nickel offers an efficient method for accessing this valuable synthetic building block. The provided data and graphical workflows are intended to aid researchers in the successful implementation of this procedure.
References
- 1. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]
- 2. CN104785250B - Hydrogenation catalyst, its preparation method and its application in preparation of hexahydrophthalic anhydride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
Hexahydrobenzofuranone: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The hexahydrobenzofuranone scaffold is a valuable chiral building block in organic synthesis, providing a rigid bicyclic framework with multiple stereocenters. Its utility stems from its presence as a core structural motif in a variety of natural products and biologically active molecules. This document provides an overview of a key synthetic approach to enantiomerically enriched hexahydrobenzofuranones and explores their potential as intermediates in the synthesis of more complex molecular architectures.
Synthesis of Hexahydrobenzofuranones via Asymmetric Intramolecular Stetter Reaction
An efficient and highly enantioselective method for the synthesis of hydrobenzofuranones involves the asymmetric intramolecular Stetter reaction.[1] This reaction utilizes a chiral N-heterocyclic carbene (NHC) catalyst to induce the cyclization of readily available cyclohexadienone-tethered aldehydes. The process allows for the formation of up to three contiguous stereocenters, including quaternary centers, with excellent yields and stereoselectivities.[1]
Quantitative Data Summary
The following table summarizes the results of the asymmetric intramolecular Stetter reaction for the synthesis of various substituted hexahydrobenzofuranones.[1]
| Entry | R Group | Product | Yield (%) | ee (%) |
| 1 | Me | 2 | 90 | 92 |
| 2 | Et | 7 | 86 | 94 |
| 3 | iPr | 9 | 87 | 94 |
| 4 | tBu | 11 | 86 | 94 |
| 5 | Ph | 13 | 87 | 88 |
| 6 | 4-BrPh | 15 | 78 | 85 |
| 7 | CH₂OAc | 17 | 86 | 83 |
| 8 | CH₂CH₂OMe | 19 | 86 | 82 |
| 9 | CH₂CH₂CO₂Me | 21 | 94 | 87 |
Experimental Workflow
The synthesis of the hexahydrobenzofuranone building block via the Stetter reaction follows a straightforward workflow, starting from readily available phenols.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2(3H)-Benzofuranone, hexahydro-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2(3H)-Benzofuranone, hexahydro-.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2(3H)-Benzofuranone, hexahydro-?
A1: The two most common and effective synthesis routes are the acid-catalyzed lactonization of 2-hydroxycyclohexaneacetic acid and the Baeyer-Villiger oxidation of cyclohexanone.
Q2: Which synthesis route generally provides higher yields?
A2: Both routes can achieve high yields, but the Baeyer-Villiger oxidation, when optimized with appropriate catalysts and oxidants, often demonstrates high conversion and selectivity. However, the lactonization of 2-hydroxycyclohexaneacetic acid can also be very efficient, with yields reportedly reaching over 95% under optimized conditions.
Q3: What are the key factors influencing the yield in the lactonization of 2-hydroxycyclohexaneacetic acid?
A3: The key factors include the choice and concentration of the acid catalyst, reaction temperature, and effective removal of water as the reaction proceeds.
Q4: What are the main challenges in the Baeyer-Villiger oxidation of cyclohexanone for this synthesis?
A4: The primary challenges include controlling the regioselectivity of the oxygen insertion, preventing side reactions such as the formation of oligomers from the lactone product, and the handling of potentially hazardous peroxy-acid reagents.
Q5: How can I purify the final 2(3H)-Benzofuranone, hexahydro- product?
A5: Vacuum distillation is a common and effective method for purifying the final product to a high degree of purity (e.g., >99.5%).[1] Column chromatography over silica gel can also be employed, particularly for removing stubborn impurities or for smaller-scale purifications.
Troubleshooting Guides
Route 1: Acid-Catalyzed Lactonization of 2-Hydroxycyclohexaneacetic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reversible reaction equilibrium favoring the starting material. 3. Formation of intermolecular esterification byproducts (dimers/oligomers). 4. Dehydration of the starting material. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Use a Dean-Stark apparatus or a water-carrying agent (e.g., toluene, xylene) to remove water and drive the equilibrium towards the lactone. 3. Perform the reaction under high dilution conditions to favor intramolecular cyclization. 4. Employ milder reaction conditions (lower temperature, less harsh acid catalyst). |
| Presence of Starting Material in Product | Incomplete reaction or unfavorable equilibrium. | See "Low Yield" solutions 1 and 2. Consider using a stronger acid catalyst or increasing the catalyst loading. |
| Formation of a High Molecular Weight, Viscous Impurity | Intermolecular esterification leading to dimers or oligomers. | Run the reaction at a lower concentration of the starting material. |
| Product is Discolored | Decomposition of starting material or product at high temperatures or with strong acids. | Use a milder acid catalyst (e.g., silica sulfonic acid, Amberlyst-15) and a lower reaction temperature. Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected. |
Route 2: Baeyer-Villiger Oxidation of Cyclohexanone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient oxidant or catalyst. 2. Low reaction temperature or insufficient reaction time. 3. Hydrolysis of the lactone product. | 1. Choose a more reactive peroxy-acid (e.g., m-CPBA, trifluoroperacetic acid) or use a suitable Lewis or Brønsted acid catalyst with hydrogen peroxide. 2. Optimize the reaction temperature and time. Monitor the reaction progress to determine the optimal endpoint. 3. Ensure anhydrous reaction conditions and avoid aqueous work-up until the reaction is complete. |
| Formation of Oligomers/Polymers | The lactone product can undergo ring-opening polymerization, often catalyzed by acidic byproducts or unreacted reagents. | 1. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. 2. Quench the reaction promptly upon completion. 3. Use a buffered system if acidic conditions are promoting polymerization. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient amount of oxidant. 2. Inactive catalyst. | 1. Use a slight excess of the oxidizing agent. 2. Ensure the catalyst is active and not poisoned. For heterogeneous catalysts, ensure proper activation. |
| Side Reactions with Other Functional Groups | Peroxy-acids are strong oxidants and can react with other sensitive functional groups in the substrate. | This is less of a concern with the parent cyclohexanone but is a critical consideration for substituted derivatives. If other oxidizable groups are present, a milder or more selective catalytic system may be required. |
Data Presentation: Comparison of Synthesis Conditions
Table 1: Acid-Catalyzed Lactonization of 2-Hydroxy-phenylacetic acid (a related benzofuranone synthesis)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Silica Sulfonic Acid | Toluene | Reflux | ~4 | 97.8 |
| Silica Sulfonic Acid | Xylene | Reflux | - | 97.1 |
| Silica Sulfonic Acid | Chlorobenzene | Reflux | - | 98.3 |
| Silica Sulfonic Acid | n-Hexane | Reflux | - | 97.3 |
Data extrapolated from a patent for the synthesis of a related benzofuranone derivative, demonstrating the efficacy of silica sulfonic acid as a catalyst.
Table 2: Baeyer-Villiger Oxidation of Cyclohexanone with Various Catalytic Systems
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Lactone (%) |
| Fe-Sn-O | O₂/Benzaldehyde | 1,2-Dichloroethane | 60 | 5 | 98.96 | 83.36 |
| MoLaCeSm-Si | H₂O₂ | - | Room Temp | - | 83.1 | 88.9 |
| Fe₃O₄@I-SR | H₂O₂ | - | - | - | >99 | >99 |
| Sn-zeolite beta | H₂O₂ | - | - | - | High | 100 |
| Mg-Sn-W oxide | H₂O₂ | - | - | - | High | ~90 |
| Iron(II) complex | mCPBA | Acetonitrile | 60 | 5 | up to 67 | High |
This table summarizes data from various sources to show a comparison of different catalytic systems for the Baeyer-Villiger oxidation of cyclohexanone to the corresponding lactone (ε-caprolactone, a constitutional isomer of 2(3H)-Benzofuranone, hexahydro-).
Experimental Protocols
Protocol 1: Acid-Catalyzed Lactonization of 2-Hydroxycyclohexaneacetic Acid
Materials:
-
2-Hydroxycyclohexaneacetic acid
-
Toluene (or another suitable water-carrying agent)
-
Silica sulfonic acid (or another acid catalyst like p-toluenesulfonic acid)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 2-hydroxycyclohexaneacetic acid and toluene (to create a solution with a concentration that minimizes intermolecular reactions, e.g., 0.1-0.5 M).
-
Add a catalytic amount of silica sulfonic acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2(3H)-Benzofuranone, hexahydro-.
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone with m-CPBA
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (solid and saturated solution)
-
Sodium sulfite solution (10%)
-
Anhydrous sodium sulfate
-
Reaction flask and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve cyclohexanone in dichloromethane in a reaction flask and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (typically 1.1-1.2 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the cyclohexanone solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or GC. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a 10% sodium sulfite solution to destroy excess peroxy-acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the lactonization synthesis.
Caption: Experimental workflow for the Baeyer-Villiger oxidation.
Caption: Logical troubleshooting flow for addressing low yield.
References
Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the lactonization of 2-hydroxycyclohexaneacetic acid to form 2-oxabicyclo[2.2.2]octan-3-one.
Troubleshooting Guide
Problem 1: Low or no yield of the desired lactone.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: Gradually increase the reaction temperature. Note that excessive heat can promote side reactions. - Catalyst: Ensure the acid or base catalyst is active and used in the correct stoichiometric amount. For acid-catalyzed reactions, consider using stronger acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH)[1]. |
| Dehydration Side Reaction | - Reaction Conditions: Employ milder reaction conditions. For acid-catalyzed reactions, use a less aggressive acid or lower the temperature. - Reagent Choice: Consider using dehydrating agents that favor intramolecular cyclization, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). |
| Intermolecular Polymerization | - Concentration: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the starting material to the reaction mixture. |
| Starting Material Purity | - Purification: Ensure the 2-hydroxycyclohexaneacetic acid is pure and free from solvents or other impurities that could interfere with the reaction. |
Problem 2: Formation of significant side products.
| Side Product | Identification | Mitigation Strategy |
| Unsaturated Carboxylic Acid | Characterized by the appearance of a C=C bond signal in ¹H and ¹³C NMR spectroscopy and a change in the mass spectrum corresponding to the loss of water. | Use milder reaction conditions (lower temperature, weaker acid/base). Consider reagents that do not promote elimination, such as those used in Yamaguchi or Corey-Nicolaou macrolactonization for larger rings, which can be adapted for smaller lactones[2]. |
| Linear Polyesters/Dimers | Detected by techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry (e.g., MALDI-TOF) showing species with higher molecular weights than the desired product. | Employ high-dilution conditions. The slow addition of the substrate to the reaction vessel is a key strategy to minimize intermolecular reactions. |
| Epimerization of the Lactone | If starting with a pure stereoisomer (e.g., trans-2-hydroxycyclohexaneacetic acid), the formation of the other isomer (cis-lactone) can be detected by chiral chromatography or changes in spectroscopic data (e.g., NMR coupling constants). | Use reaction conditions known to proceed with retention or a predictable inversion of stereochemistry. For instance, conversion of the trans-hydroxy acid to the cis-lactone can occur via displacement of a tosylate[3]. Avoid harsh basic or acidic conditions that can epimerize the stereocenters. |
Problem 3: Difficulty in purifying the lactone.
| Issue | Suggested Purification Method |
| Separating from unreacted starting material | - Liquid-Liquid Extraction: The lactone is generally less polar than the starting hydroxy acid. Utilize this difference by extracting the crude product with a non-polar organic solvent. The hydroxy acid can then be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution)[4][5]. Be cautious with pH to avoid hydrolysis of the lactone[4]. |
| Removing polymeric byproducts | - Column Chromatography: Silica gel chromatography is effective for separating the less polar lactone from more polar polymeric materials. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically successful. - Distillation: If the lactone is thermally stable and volatile, distillation under reduced pressure can be an effective purification method. |
| Isolating from non-polar impurities | - Crystallization: If the lactone is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid?
A1: The primary side reactions are dehydration of the alcohol to form an unsaturated carboxylic acid, and intermolecular esterification leading to the formation of dimers and linear polyesters. If the stereochemistry is a factor, epimerization at either the hydroxyl or the acetic acid substituent position can also occur, potentially leading to the formation of the diastereomeric lactone[3].
Q2: How can I favor the intramolecular lactonization over intermolecular polymerization?
A2: The key is to use high-dilution conditions. By keeping the concentration of the 2-hydroxycyclohexaneacetic acid low, the probability of one molecule reacting with another is significantly reduced, while the proximity of the alcohol and carboxylic acid groups on the same molecule still allows for the intramolecular reaction to proceed effectively. This is often achieved by the slow addition of the substrate to a large volume of solvent.
Q3: What are the typical reaction conditions for an acid-catalyzed lactonization of this substrate?
A3: A common method is a Fischer-Speier esterification, which involves heating the hydroxy acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid or tosic acid[1][6]. The reaction is often performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the intramolecular attack by the hydroxyl group[6][7].
Q4: Can I use a base to catalyze the lactonization?
A4: Base-catalyzed lactonization is generally less common for this type of substrate. Strong bases would deprotonate the carboxylic acid, forming a carboxylate that is a poor electrophile. Additionally, strong bases could promote elimination reactions. However, methods involving the activation of the carboxylic acid (e.g., conversion to an active ester) followed by an intramolecular cyclization promoted by a non-nucleophilic base are viable.
Q5: My starting material is the trans isomer. Will I get the trans lactone?
A5: The stereochemical outcome depends on the reaction mechanism. An Sɴ2-type reaction involving the activation of the hydroxyl group (e.g., as a tosylate) and subsequent intramolecular attack by the carboxylate will lead to an inversion of configuration at the carbon bearing the hydroxyl group, yielding the cis-lactone[3]. Direct acid-catalyzed lactonization (Fischer esterification) typically proceeds with retention of configuration at the stereocenters. It is crucial to analyze the stereochemistry of the product to confirm the outcome.
Q6: How do I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective method. The lactone product will be less polar (have a higher Rf value) than the starting hydroxy acid. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy of aliquots taken from the reaction mixture can be used.
Experimental Protocols
Protocol 1: Acid-Catalyzed Lactonization (Fischer-Speier Method)
-
Dissolve 2-hydroxycyclohexaneacetic acid (1.0 eq) in a suitable solvent (e.g., toluene or benzene) to a final concentration of 0.01-0.05 M.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2759003A - Purification of beta-lactones by aqueous alkali extraction - Google Patents [patents.google.com]
- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purifying Synthetic 2(3H)-Benzofuranone, Hexahydro-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetically produced 2(3H)-Benzofuranone, hexahydro-.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2(3H)-Benzofuranone, hexahydro-?
A1: Common impurities can include unreacted starting materials, diastereomeric isomers if chiral centers are present, byproducts from side reactions such as over-oxidation or incomplete cyclization, and residual solvents from the reaction or initial work-up. The specific impurities will largely depend on the synthetic route employed.
Q2: What are the recommended purification techniques for 2(3H)-Benzofuranone, hexahydro-?
A2: The primary methods for purifying 2(3H)-Benzofuranone, hexahydro- and its derivatives are vacuum distillation and column chromatography.[1] Recrystallization may also be an option if the compound is a solid at room temperature and a suitable solvent system can be identified.
Q3: Which analytical techniques are best suited for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of 2(3H)-Benzofuranone, hexahydro-.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[4]
Q4: Can epimerization occur during purification, and how can it be minimized?
A4: Yes, epimerization, particularly at a carbon alpha to the lactone carbonyl, can be a concern, especially at elevated temperatures. If a specific diastereomer is desired, it is recommended to use purification methods that avoid high temperatures, such as column chromatography, or to keep the distillation temperature as low as possible.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Issue 1: Low Purity After Initial Extraction and Solvent Removal
Symptoms:
-
Broad or multiple spots on Thin Layer Chromatography (TLC).
-
Complex proton NMR spectrum with unexpected peaks.
-
Low assay by HPLC or GC.
Possible Causes:
-
Incomplete reaction.
-
Presence of significant amounts of side products.
-
Inefficient initial aqueous work-up.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
-
Thorough Work-up: Perform multiple extractions and washes to remove water-soluble impurities. A brine wash can help to break up emulsions and remove residual water.[1]
-
Proceed to Purification: Do not expect high purity after a simple extraction. The crude product will almost always require further purification by chromatography or distillation.
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Streaking or tailing of the product spot on TLC.
-
Low recovery of the pure compound from the column.
Possible Causes:
-
Incorrect solvent system (eluent).
-
Overloading the column.
-
Poorly packed column.
-
The compound may be unstable on silica gel.
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems using TLC. A common eluent for similar compounds is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate.[1][5]
-
Column Loading: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Alternative Stationary Phases: If instability on silica is suspected, consider using a different stationary phase, such as alumina.
Issue 3: Product Degradation During Vacuum Distillation
Symptoms:
-
Darkening of the product upon heating.
-
Low yield of the distilled product.
-
Appearance of new impurities in the distillate.
Possible Causes:
-
Distillation temperature is too high, leading to thermal decomposition or epimerization.[1]
-
Presence of acidic or basic impurities that catalyze degradation.
-
Prolonged heating time.
Solutions:
-
High Vacuum: Use a good vacuum pump to lower the boiling point of the compound. For a related dimethyl derivative, a boiling point of 110°C at 0.05 mm Hg has been reported.[1]
-
Neutralize Crude Product: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any acidic impurities before distillation.
-
Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible.
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2(3H)-Benzofuranone, hexahydro- in a minimum amount of the eluent or a compatible solvent and apply it to the top of the silica bed.
-
Elution: Begin elution with the starting solvent mixture (e.g., 20:1 pentane:ethyl acetate).[1] Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: Use a UV detector, monitoring at a wavelength where the compound has maximum absorbance.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. Calculate the purity based on the relative peak areas.
Quantitative Data Summary
| Purification Method | Eluent/Conditions | Purity Achieved | Yield | Reference Compound |
| Column Chromatography | Silica gel, pentane:ethyl acetate (20:1) | High | 55% | 3,6-dimethyl-hexahydro-2(3H)-benzofuranone |
| Vacuum Distillation | 110°C at 0.05 mm Hg | High | 49-51% | 3aS,7aR-hexahydro-3S,6R-dimethyl-2(3H)-benzofuranone |
| Flash Column Chromatography | Hexanes:EtOAc (20:1) | High | 58% | 7-Isobutylbenzofuran-2(3H)-one |
| Distillation | Azeotropic distillation with n-hexane | 97.5% (HPLC) | 97.3% | Benzofuran-2-(3H)-one |
| Distillation | Azeotropic distillation with xylene | 99.0% (HPLC) | 97.1% | Benzofuran-2-(3H)-one |
Visualizations
References
Technical Support Center: Efficient Hexahydrobenzofuranone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hexahydrobenzofuranone. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and visual diagrams to facilitate understanding and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of hexahydrobenzofuranone?
A1: The synthesis of hexahydrobenzofuranone, typically achieved through the catalytic hydrogenation of a corresponding benzofuranone precursor, employs a variety of catalyst systems. The most common and effective catalysts include platinum-group metals and nickel-based catalysts. Key systems include:
-
Palladium on Carbon (Pd/C): A widely used and versatile catalyst for the hydrogenation of both the furan ring and the benzene ring.
-
Pearlmann's Catalyst (Pd(OH)₂/C): Often shows higher activity than Pd/C and can be effective for more challenging substrates.
-
Rhodium (Rh) Catalysts: Chiral Rhodium complexes are particularly useful for enantioselective hydrogenations, yielding specific stereoisomers of hexahydrobenzofuranone.
-
Ruthenium (Ru) Catalysts: Ruthenium nanoparticles, sometimes supported on ionic liquids, have demonstrated high activity and selectivity for the hydrogenation of the furan ring.[1][2][3]
-
Raney Nickel (RaNi): A cost-effective alternative, particularly for large-scale syntheses, though it may require harsher conditions.
The choice of catalyst often depends on the specific substrate, desired stereochemistry, and available equipment.
Q2: What are the typical reaction conditions for the catalytic hydrogenation of benzofuranones?
A2: Reaction conditions can vary significantly based on the chosen catalyst and the substrate's reactivity. However, some general guidelines are:
-
Hydrogen Pressure: Typically ranges from atmospheric pressure (balloon) to high pressure (up to 100 bar) in an autoclave. Higher pressures are often required for the complete saturation of the benzene ring.
-
Temperature: Reactions are often conducted at room temperature but can be heated (e.g., up to 150°C) to increase the reaction rate, especially for less reactive substrates or catalysts.[1][3]
-
Solvent: A variety of solvents can be used, with the choice often dictated by the substrate's solubility. Common solvents include methanol, ethanol, ethyl acetate, and dioxane.
-
Catalyst Loading: Typically ranges from 1 to 10 mol% relative to the substrate.
Q3: How can I improve the stereoselectivity of the hydrogenation?
A3: Controlling the stereochemistry during the formation of multiple chiral centers in hexahydrobenzofuranone is a critical challenge. Strategies to improve stereoselectivity include:
-
Chiral Catalysts: Employing chiral catalysts, such as those based on rhodium with chiral ligands (e.g., (S)-DTBM-SEGPHOS), can induce high enantioselectivity.[4]
-
Substrate Control: The existing stereocenters in a substituted benzofuranone precursor can direct the approach of hydrogen to the catalyst surface, influencing the stereochemical outcome of the newly formed centers.
-
Reaction Conditions: Parameters like solvent, temperature, and hydrogen pressure can sometimes influence the diastereoselectivity of the reaction. Systematic optimization of these parameters is often necessary.
Troubleshooting Guides
Problem 1: Low or No Conversion of the Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - For Pd/C, consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | - Purify the starting material to remove potential catalyst poisons such as sulfur or nitrogen-containing functional groups. - Increase the catalyst loading. - Use a catalyst known to be more resistant to poisoning. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure. For complete saturation of the aromatic ring, pressures above 50 bar are often necessary. |
| Poor Solubility of Starting Material | - Screen different solvents or use a co-solvent system to ensure the substrate is fully dissolved. |
| Incorrect Reaction Temperature | - Gradually increase the reaction temperature. Some hydrogenations require elevated temperatures to proceed at a reasonable rate. |
Problem 2: Incomplete Hydrogenation (Formation of Dihydrobenzofuranone instead of Hexahydrobenzofuranone)
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Switch to a more active catalyst system. For example, if Pd/C is not effective, a Rhodium or Ruthenium-based catalyst might be necessary. |
| Reaction Conditions are too Mild | - Increase the hydrogen pressure significantly (e.g., > 50 bar). - Increase the reaction temperature. - Prolong the reaction time. |
| Catalyst Deactivation | - The catalyst may deactivate before the second hydrogenation step is complete. Consider adding a second portion of fresh catalyst. |
Problem 3: Poor Selectivity / Formation of Byproducts
| Possible Cause | Suggested Solution |
| Hydrogenolysis | - This side reaction can lead to the cleavage of C-O bonds. Using a less aggressive catalyst or milder reaction conditions (lower temperature and pressure) can help to minimize this. Rhodium-based catalysts are sometimes less prone to hydrogenolysis than palladium-based ones. |
| Over-reduction | - The carbonyl group of the furanone ring can be reduced to an alcohol. Careful monitoring of the reaction progress and stopping it once the desired product is formed is crucial. Using a catalyst with higher chemoselectivity can also be beneficial. |
| Isomerization | - Undesired stereoisomers may be formed. To address this, refer to the strategies for improving stereoselectivity in the FAQs section, such as using chiral catalysts or optimizing reaction conditions. |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of benzofuranone derivatives. Please note that yields and selectivities are highly dependent on the specific substrate and reaction conditions.
| Catalyst | Substrate | Product | Yield (%) | Selectivity (%) | Reference |
| [Cp*RhCl₂]₂ / (S)-DTBM-SEGPHOS | 3-Phenylethyl benzofuran | Chiral 2,3-dihydrobenzofuran | up to 98 | up to 99 ee | [4] |
| Ru@SILP-[ZnCl₄]₂⁻ | Substituted Benzofurans | Dihydrobenzofurans | >90 | High | [1][2][3] |
| Ru((R,R)-SINpEt)₂ | 2-Methyl-5-fluorobenzofuran | Enantioenriched octahydrobenzofuran | Good | High d.r. and e.r. | [5] |
| Pd/C | 2,3-Disubstituted benzofurans | 2,3-Dihydro derivatives and byproducts | Variable | Variable | [6] |
| Raney Nickel | Glucose (as a model) | Sorbitol | 54 (conversion) | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of a Benzofuranone using Pd/C
-
Preparation: In a high-pressure autoclave, add the benzofuranone substrate (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate, sufficient to dissolve the substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Seal the autoclave and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C). Monitor the progress of the reaction by techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the autoclave and purge with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure hexahydrobenzofuranone.
Protocol 2: Preparation of Raney Nickel Catalyst
Caution: The preparation of Raney Nickel involves a highly exothermic reaction and the final catalyst is pyrophoric. Handle with extreme care.
-
Alloy Digestion: In a fume hood, slowly add Raney nickel-aluminum alloy powder to a cooled, stirred solution of sodium hydroxide (e.g., 25 wt%). Control the rate of addition to maintain the temperature (e.g., below 50°C).
-
Washing: After the initial vigorous reaction subsides, allow the mixture to digest for a period. Then, carefully decant the supernatant and wash the nickel catalyst repeatedly with deionized water until the washings are neutral.
-
Solvent Exchange: After the final water wash, decant the water and replace it with a suitable solvent like ethanol. Store the active catalyst under the solvent at all times.[8]
Visual Diagrams
Caption: Reaction pathway for the synthesis of hexahydrobenzofuranone.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Overcoming challenges in the scale-up of 2(3H)-Benzofuranone, hexahydro- production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2(3H)-Benzofuranone, hexahydro-.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected during scale-up. What are the potential causes and how can I troubleshoot this?
A1: Low yield during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of poor reactant contact.
-
Troubleshooting:
-
Ensure the agitator design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Consider installing baffles to improve turbulence and mixing.
-
For multi-phase reactions, ensure adequate dispersion of the phases.
-
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be difficult to control at scale, leading to side product formation.
-
Troubleshooting:
-
Verify the calibration of temperature probes.
-
Ensure the heating/cooling jacket of the reactor has sufficient capacity for the batch size.
-
For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually.
-
-
-
Catalyst Deactivation or Inefficiency: The catalyst may not be performing optimally at a larger scale.
-
Troubleshooting:
-
Ensure the catalyst is properly dispersed in the reaction medium.
-
If using a solid catalyst, check for signs of physical degradation or fouling.
-
Consider catalyst loading; a higher loading may be necessary at scale, but this should be optimized to balance cost and yield.
-
-
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time.
-
Troubleshooting:
-
Monitor the reaction progress using in-process controls (e.g., HPLC, GC).
-
Consider extending the reaction time or adjusting the temperature.
-
-
Q2: I am observing significant byproduct formation that was not present at the lab scale. How can I identify and mitigate these impurities?
A2: The formation of new or increased levels of byproducts during scale-up is a common challenge.
-
Identification:
-
Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts.
-
Understanding the structure of the byproduct can provide clues about the side reaction pathway (e.g., oxidation, dimerization, rearrangement).
-
-
Mitigation Strategies:
-
Temperature and Pressure Control: Tighter control of reaction temperature and pressure can often minimize side reactions.
-
Order of Addition: The sequence in which reactants and catalysts are added can influence selectivity. Experiment with different addition orders.
-
Solvent Effects: The choice of solvent can impact reaction pathways. Ensure the solvent is of appropriate grade and dry, if necessary.
-
Catalyst Selection: A more selective catalyst may be required for large-scale production.
-
Q3: The purification of 2(3H)-Benzofuranone, hexahydro- is proving difficult at a larger scale. What are the recommended purification strategies?
A3: Scalable purification requires robust and efficient methods.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, fractional distillation under reduced pressure is often the most economical and scalable method.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity.
-
Troubleshooting Poor Crystallization:
-
Experiment with different solvent/anti-solvent systems.
-
Control the cooling rate to promote the growth of larger, purer crystals.
-
Seeding the solution with pure crystals can initiate crystallization.
-
-
-
Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for high-value products or when other methods fail. Consider using a more cost-effective stationary phase and optimizing solvent usage.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Benzofuran-2(3H)-one Synthesis
| Starting Material | Catalyst | Solvent | Reaction Conditions | Product Purity (by HPLC) | Yield | Reference |
| o-hydroxy phenylacetic acid | Silica gel sulfonic acid | Xylene | Reflux with water removal | 99.0% | 97.1% | [1] |
| o-hydroxy phenylacetic acid | Silica gel sulfonic acid | Chlorobenzene | Reflux with water removal | 97.9% | 98.3% | [1] |
| o-hydroxy phenylacetic acid | Silica gel sulfonic acid | Chlorobenzene | Reflux with water removal | 96.9% | 97.1% | [1] |
| Sodium chloride-containing 2-hydroxyphenylacetic acid | Iron sulfate | Water carrying agent | Lactonization reaction | Not specified | High | [2] |
Experimental Protocols
1. Synthesis of Benzofuran-2(3H)-one via Catalytic Dehydration
This protocol is based on a patented industrial method.[1]
-
Materials:
-
o-hydroxy phenylacetic acid (200g)
-
Xylene (500mL)
-
Silica gel sulfonic acid (2g)
-
-
Procedure:
-
To a 1000mL reaction flask equipped with a stirrer, reflux condenser, and a water trap, add o-hydroxy phenylacetic acid, xylene, and silica gel sulfonic acid.
-
Heat the mixture to reflux with stirring.
-
Collect the water generated during the reaction in the water trap.
-
Monitor the reaction progress by checking the content of o-hydroxy phenylacetic acid. Continue reflux until the starting material is less than 1%.
-
Once the reaction is complete, cool the mixture.
-
Recover the silica gel sulfonic acid catalyst by suction filtration.
-
The filtrate is subjected to distillation to remove the xylene.
-
The resulting crude product is then distilled to obtain pure benzofuran-2-(3H)-one.
-
2. Purification by Extraction and Filtration
This general purification workflow is applicable for removing aqueous and solid impurities.
-
Procedure:
-
The reaction mixture is concentrated in vacuo.
-
The residue is partitioned between an organic solvent (e.g., Et₂O) and water.
-
The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2(3H)-Benzofuranone, hexahydro-.
Caption: Troubleshooting logic for addressing low yield in the scale-up production.
References
Stability testing of 2(3H)-Benzofuranone, hexahydro- under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 2(3H)-Benzofuranone, hexahydro- under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing a stability study on 2(3H)-Benzofuranone, hexahydro- under acidic conditions?
A1: The primary purpose is to conduct a forced degradation study. These studies are essential to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This information is critical for regulatory submissions and for ensuring the quality, safety, and efficacy of a drug substance or product over its shelf life.[3][4]
Q2: What is the expected degradation pathway for a lactone like 2(3H)-Benzofuranone, hexahydro- under acidic conditions?
A2: Under acidic conditions, lactones, which are cyclic esters, are expected to undergo hydrolysis.[2][5][6] This reaction involves the cleavage of the ester bond, leading to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid. The reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺).[7][8]
Q3: What are the typical stress conditions for an acid hydrolysis forced degradation study?
A3: Typical conditions for acid hydrolysis involve treating the drug substance with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), generally in the range of 0.1 M to 1 M.[1][2][3] The study can be initiated at room temperature, but if no significant degradation is observed, the temperature may be elevated, for instance, by refluxing at 60°C or higher to accelerate the degradation process.[9] The goal is to achieve a target degradation of approximately 5-20%.[3]
Q4: Why is a 5-20% degradation target recommended for these studies?
A4: Achieving a degradation level of 5-20% is considered optimal.[3] Under-stressing the molecule may not produce a sufficient amount of degradation products to be adequately detected and characterized. Conversely, over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability profile of the substance under normal storage conditions.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Q: I am not observing any degradation of 2(3H)-Benzofuranone, hexahydro- even after treatment with 0.1 M HCl at room temperature. What should I do?
A: If no degradation is observed under initial mild conditions, you should gradually increase the stress level. Consider the following steps:
-
Increase Acid Concentration: Escalate the acid concentration from 0.1 M to 0.5 M or 1.0 M HCl.
-
Increase Temperature: If increasing the acid concentration is still not effective, introduce thermal stress. You can perform the experiment at an elevated temperature, such as 60°C, by refluxing the solution.[9]
-
Extend Exposure Time: Lengthen the duration of the study. It is recommended that stress testing in solution be carried out for a maximum of 14 days.[9]
Q: My HPLC chromatogram shows broad or tailing peaks for the parent compound and/or the degradant. How can I resolve this?
A: Peak broadening or tailing in HPLC can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Check Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that its pH is appropriate for your analytes. Injecting the sample dissolved in the mobile phase can often help with peak shape.[10]
-
Column Issues: The column may be contaminated or degraded. Try cleaning the column according to the manufacturer's instructions. If the problem persists, the bonded phase may be stripped, and the column may need to be replaced.[10][11] Using a guard column can help protect your analytical column.[12]
-
Detector Settings: Verify that the detector settings, such as the data acquisition rate, are optimized for the peak widths you expect.
Q: I am seeing a significant loss of the parent compound (>30%) in a very short time. How should I adjust my experimental conditions?
A: Excessive degradation suggests that the stress conditions are too harsh. To achieve the target 5-20% degradation, you should reduce the intensity of the stress:
-
Decrease Acid Concentration: If you are using a high concentration of acid, reduce it to a lower level (e.g., from 1 M to 0.1 M or 0.01 M).
-
Lower the Temperature: If the experiment is being conducted at an elevated temperature, reduce it to room temperature or a lower intermediate temperature.
-
Reduce Exposure Time: Sample at earlier time points to capture the desired degradation level before it proceeds too far.
Q: The baseline of my chromatogram is noisy or drifting. What could be the cause?
A: A noisy or drifting baseline can interfere with accurate quantification. Common causes include:
-
Mobile Phase Issues: The mobile phase may not be adequately mixed or degassed. Ensure thorough mixing and use an online degasser or sonicate the mobile phase before use.[11] Contamination in the mobile phase can also be a cause.
-
System Leaks: Check for leaks throughout the HPLC system, particularly at fittings, pump seals, and the detector flow cell.[10][11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Experimental Protocols
Protocol: Acidic Stress Testing of 2(3H)-Benzofuranone, hexahydro-
1. Reagent and Sample Preparation:
- Acidic Solution (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 900 mL of purified water. Make up the final volume to 1000 mL with purified water.
- Stock Solution: Prepare a stock solution of 2(3H)-Benzofuranone, hexahydro- at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
- Sample for Stressing: Add a known volume of the stock solution to the 0.1 M HCl solution to achieve the desired final concentration (e.g., 100 µg/mL).
2. Stress Conditions:
- Divide the prepared sample solution into aliquots for different time points.
- Store the aliquots at a controlled temperature (e.g., 60°C).
- Pull samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the sample by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
- Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase.
- Analyze the sample using a validated stability-indicating HPLC method.
4. Data Analysis:
- Calculate the percentage of degradation of 2(3H)-Benzofuranone, hexahydro- at each time point relative to the initial (time 0) concentration.
- Identify and quantify any degradation products formed.
Data Presentation
The following tables present hypothetical data for the stability testing of 2(3H)-Benzofuranone, hexahydro-.
Table 1: Hypothetical Degradation of 2(3H)-Benzofuranone, hexahydro- under Various Acidic Conditions after 24 hours.
| Condition ID | Acid | Concentration (M) | Temperature (°C) | % Degradation | Major Degradant Peak Area (%) |
| A-1 | HCl | 0.1 | 40 | 8.5 | 8.2 |
| A-2 | HCl | 0.1 | 60 | 15.2 | 14.9 |
| A-3 | HCl | 0.5 | 40 | 18.9 | 18.5 |
| A-4 | HCl | 0.5 | 60 | 35.7 | 35.1 (Secondary degradants observed) |
| S-1 | H₂SO₄ | 0.1 | 60 | 14.8 | 14.5 |
Table 2: Example HPLC Method Parameters.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Degradation Pathway and Visualization
Under acidic conditions, 2(3H)-Benzofuranone, hexahydro- undergoes hydrolysis, leading to the opening of the lactone ring. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water.
Experimental Workflow Diagram
Caption: Workflow for acidic forced degradation study.
Proposed Degradation Pathway
References
- 1. acdlabs.com [acdlabs.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijrpp.com [ijrpp.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hexahydrobenzofuranone isomers. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Troubleshooting Guides
This section addresses common issues and provides actionable solutions for the purification of hexahydrobenzofuranone isomers.
Question: My reverse-phase HPLC separation of hexahydrobenzofuranone diastereomers shows poor resolution. How can I improve it?
Answer: Poor resolution between diastereomers is a frequent challenge due to their similar physicochemical properties. Consider the following strategies to enhance your separation:
-
Mobile Phase Optimization:
-
Solvent Gradient: A shallower gradient or even isocratic elution with a lower percentage of organic solvent (e.g., acetonitrile, methanol) can increase retention and improve resolution.
-
Solvent Choice: Switching between acetonitrile and methanol can alter selectivity and may resolve co-eluting peaks.
-
Temperature: Lowering the column temperature can increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, often leading to better separation.
-
-
Stationary Phase Selection:
-
If using a standard C18 column, consider switching to a stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
For particularly challenging separations, a chiral stationary phase (CSP) can be effective even for diastereomers, as it provides a three-dimensional chiral environment that can better differentiate the subtle structural differences.
-
Question: I suspect my hexahydrobenzofuranone isomers are degrading during purification. What are the likely causes and solutions?
Answer: On-column degradation can lead to loss of yield and the generation of impurities. Here are potential causes and preventative measures:
-
pH Sensitivity: The lactone functionality in the hexahydrobenzofuranone core can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your mobile phase is within a neutral range (pH 3-8) and consider using a buffer.
-
Thermal Lability: Some isomers may be thermally sensitive. If you are using elevated column temperatures, try reducing the temperature to ambient or even sub-ambient levels.
-
On-Column Epimerization: If a stereocenter is labile, it can epimerize during chromatography, leading to peak broadening or a "valley" between the two isomer peaks.[1][2] To mitigate this, reduce the column temperature and ensure the mobile phase pH is neutral.
Question: My peak shape is poor (fronting or tailing) when analyzing hexahydrobenzofuranone isomers by GC. How can I fix this?
Answer: Poor peak shape in Gas Chromatography (GC) can be attributed to several factors:
-
Active Sites: The presence of active sites in the GC inlet or on the column can lead to peak tailing, especially for polar compounds. Using a deactivated liner and a high-quality, well-deactivated column is crucial.
-
Sample Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.
-
Inappropriate Temperature: The inlet and oven temperature program should be optimized. A temperature that is too low can cause peak broadening, while a temperature that is too high can cause degradation.
-
Derivatization: If the compounds are highly polar, derivatization to a less polar form (e.g., silylation) can significantly improve peak shape and resolution.
Frequently Asked Questions (FAQs)
Question: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying hexahydrobenzofuranone isomers compared to HPLC?
Answer: SFC has emerged as a powerful technique for chiral separations and offers several advantages over traditional HPLC:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.
-
Reduced Solvent Usage: SFC primarily uses compressed CO2, significantly reducing the consumption of organic solvents.
-
Improved Resolution: For some diastereomeric and enantiomeric separations, SFC can provide superior resolution compared to HPLC.[3][4]
-
Easier Sample Recovery: The CO2 is easily removed post-collection, simplifying the isolation of the purified compound.
Question: How can I accurately determine the diastereomeric ratio of my hexahydrobenzofuranone mixture?
Answer: Several analytical techniques can be used for accurate determination of diastereomeric ratios:
-
¹H NMR Spectroscopy: This is often the most straightforward method. The diastereomers will have distinct proton signals with different chemical shifts. The ratio can be determined by integrating the respective signals.
-
Gas Chromatography (GC): With an appropriate column (often a chiral one), GC can provide baseline separation of the diastereomers, allowing for quantification based on peak area.
-
HPLC or SFC: A well-resolved chromatogram from either HPLC or SFC can be used to determine the diastereomeric ratio by comparing the peak areas of the isomers.
Question: What are some common impurities I might encounter in the synthesis of hexahydrobenzofuranones?
Answer: The nature of impurities will depend on the synthetic route. However, common impurities may include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Reagents: Residual reagents or byproducts from the reaction.
-
Solvents: Residual solvents from the reaction or workup.
-
Side-products: Products from competing reaction pathways.
-
Epimers: If the reaction conditions are harsh, some epimerization of the desired product may occur.
Data Presentation
Table 1: Comparison of Purification Techniques for Hexahydrobenzofuranone Isomers
| Technique | Stationary Phase | Mobile Phase / Co-Solvent | Resolution (Rs) | Diastereomeric Ratio (Determined) | Purity Achieved | Reference |
| Analytical HPLC | Chiralpak AD-H | Hexane/Ethanol | 2.5 | 96:4 | >99% | Fictional Data |
| Preparative SFC | Chiralpak IC | CO₂/Methanol | 3.1 | - | 98.5% | Fictional Data |
| GC-MS | Rt-βDEXsm | Helium | 4.2 | 97:3 | Analytical | Fictional Data |
| ¹H NMR | - | CDCl₃ | - | >95:5 | - | [3] |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method
-
System: HPLC with UV detector
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase.
Protocol 2: Preparative SFC Purification
-
System: Preparative SFC with UV detector and fraction collector
-
Column: Chiralpak IC (250 x 21.2 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂
-
Co-Solvent: Methanol with 0.1% diethylamine
-
Gradient: 10% to 30% methanol over 8 minutes
-
Flow Rate: 60 g/min
-
Back Pressure: 120 bar
-
Temperature: 40 °C
-
Sample Preparation: Dissolve the crude mixture in methanol to a concentration of 20 mg/mL.
Protocol 3: GC-MS Analysis for Diastereomeric Ratio
-
System: Gas Chromatograph with a Mass Spectrometer detector
-
Column: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min.
-
Inlet Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Mandatory Visualization
Signaling Pathway
Benzofuranone derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[5][6][7]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a hexahydrobenzofuranone derivative.
Experimental Workflow
References
- 1. On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in benzofuranone synthesis
Welcome to the technical support center for benzofuranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems you may encounter during the synthesis of benzofuranones.
Q1: My reaction yield is low, and I observe a significant amount of a phenol intermediate. How can I improve the cyclization to the benzofuranone?
A1: The incomplete cyclization of a phenol intermediate is a common issue in certain benzofuranone syntheses, such as those proceeding through a Diels-Alder cascade followed by an intramolecular cyclization. The key is to promote the final ring-closing step.
-
Problem: The formation of the phenol intermediate can be faster than its subsequent conversion to the benzofuranone.[1]
-
Solution: The addition of a suitable acid catalyst is crucial for promoting the cyclization. While a Lewis acid like AlCl₃ may be used to facilitate the initial reaction, a protic acid is often necessary for the final ring closure. Combining a Lewis acid with a protic acid, such as trifluoroacetic acid (TFA), can significantly increase the rate of benzofuranone production.[1]
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: If you are only using a Lewis acid, consider adding a protic acid like TFA. A screening of different protic acids (e.g., toluenesulfonic acid, hydrochloric acid) can be performed, although TFA has been shown to be effective.[1]
-
Adjust Reaction Temperature: Lowering the reaction temperature may lead to a slight increase in the chemical yield of the benzofuranone.[1] However, in some cases, a higher temperature (e.g., 120 °C) with an optimal concentration of the protic acid might be necessary to drive the reaction to completion.[1]
-
Sequential Addition: While intuitively it might seem that adding the protic acid after the formation of the phenol intermediate would be beneficial, studies have shown that this does not necessarily lead to improved yields.[1] A one-pot approach with both the Lewis and protic acid present from the start is often more efficient.[1]
-
Q2: I am observing the formation of regioisomers in my benzofuranone synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in syntheses involving intramolecular cyclizations, such as the Friedel-Crafts reaction. The regioselectivity is often influenced by the electronic and steric properties of the starting materials and the reaction conditions.
-
Problem: In reactions like the intramolecular Friedel-Crafts acylation, the cyclization can occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
Solution: The choice of starting materials with appropriate directing groups can pre-determine the site of cyclization. Additionally, certain synthetic strategies are inherently highly regioselective.
-
Troubleshooting Steps:
-
Substrate Design: Utilize starting materials where the substitution pattern on the aromatic ring strongly favors cyclization at a single position. Electron-donating groups will direct the electrophilic substitution to the ortho and para positions.
-
Alternative Synthetic Routes: Consider synthetic methods known for their high regioselectivity. For example, a Diels-Alder based strategy using electronically polarized coupling partners can achieve very high levels of regioselectivity.[1]
-
Catalyst Choice: In some acid-catalyzed cyclizations, the choice of acid can influence the product ratio. Experimenting with different Lewis or Brønsted acids might improve the desired isomer ratio.
-
Q3: My reaction mixture is turning into a dark, tar-like substance, leading to low yields and difficult purification. What is causing this and how can I prevent it?
A3: The formation of resinous or tar-like materials is often due to polymerization of starting materials or intermediates, especially under harsh reaction conditions. Alkenylphenols, common precursors for benzofuranones, are particularly prone to polymerization in the presence of acid catalysts.[2]
-
Problem: Acid-catalyzed self-condensation or polymerization of substrates can compete with the desired intramolecular cyclization.
-
Solution: Milder reaction conditions and the use of highly efficient catalytic systems can minimize these side reactions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote polymerization. Running the reaction at the lowest effective temperature is advisable.
-
Use a More Efficient Catalyst: A highly active catalyst can promote the desired reaction at a faster rate than the competing polymerization, even at lower temperatures. For example, in palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols, a carefully chosen catalytic system can lead to an efficient reaction despite the high polymerization tendency of the starting material.[2]
-
Control Substrate Concentration: High concentrations of the substrate can favor intermolecular side reactions. Performing the reaction under more dilute conditions may help.
-
Inert Atmosphere: For reactions sensitive to oxidation, which can also lead to colored byproducts, ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Experimental Protocols
Detailed Methodology for Benzofuranone Synthesis via Diels-Alder/Cyclization Cascade [1]
This protocol describes the synthesis of 7-methylbenzofuran-2(3H)-one as an example.
-
Reagents and Equipment:
-
3-Hydroxy-4-methyl-2H-pyran-2-one
-
Methyl 3-nitrobut-3-enoate
-
Butylated hydroxytoluene (BHT)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichlorobenzene (DCB), distilled and degassed
-
Trifluoroacetic acid (TFA)
-
Thick-walled reaction vessel
-
Argon gas supply
-
Flash column chromatography setup with silica gel
-
-
Procedure:
-
To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).
-
Flush the vessel with Argon gas for 5 minutes.
-
Add DCB (0.2 mL, 0.5 M) and TFA (0.02 mmol, 0.2 equiv) to the vessel.
-
Quickly seal the tube.
-
Heat the reaction mixture to 120 °C for 16 hours (unless otherwise noted by reaction monitoring).
-
Cool the reaction mixture to room temperature.
-
Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Benzofuranone 24 [1]
| Entry | Lewis Acid | Protic Acid | Temperature (°C) | Time (h) | Yield of Phenol 23 (%) | Yield of Benzofuranone 24 (%) |
| 1 | AlCl₃ (10 mol%) | - | 120 | 16 | 53 | 15 |
| 2 | AlCl₃ (10 mol%) | - | 120 | 48 | - | 45 |
| 3 | AlCl₃ (10 mol%) | TFA (20 mol%) | 120 | 16 | - | 70 |
| 4 | AlCl₃ (10 mol%) | TFA (20 mol%) | 100 | 16 | - | 75 |
| 6 | AlCl₃ (10 mol%) | TFA (20 mol%) | 120 | 16 | - | 81 |
Table 2: Evaluation of Different Lewis and Protic Acids for Benzofuranone Synthesis [1]
| Entry | Lewis Acid (10 mol%) | Protic Acid (20 mol%) | Yield of Benzofuranone 24 (%) |
| 7 | B(OH)₃ | TFA | 65 |
| 8 | BF₃·OEt₂ | TFA | 72 |
| 9 | MeAlCl₂ | TFA | 68 |
| 10 | AlCl₃ | TsOH | 63 |
| 11 | AlCl₃ | HCl | 55 |
| 12 | AlCl₃ | CCl₃COOH | 60 |
Visualizations
References
Technical Support Center: Synthesis of Hexahydro-3H-benzofuran-2-one
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of hexahydro-3H-benzofuran-2-one, with a particular focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to hexahydro-3H-benzofuran-2-one?
A1: The most prevalent method is the Baeyer-Villiger oxidation of the corresponding saturated bicyclic ketone, cis-bicyclo[4.4.0]decan-2-one. This reaction introduces an oxygen atom adjacent to the carbonyl group to form the cyclic ester (lactone).
Q2: What are the typical oxidants used for this Baeyer-Villiger oxidation?
A2: Common oxidants include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its reliability and high reactivity. Greener and more cost-effective alternatives include hydrogen peroxide (H₂O₂) in conjunction with a Lewis or Brønsted acid catalyst, and potassium peroxymonosulfate (Oxone®), which can often be used in aqueous or biphasic systems.[1][2]
Q3: How does solvent choice impact the synthesis?
A3: Solvent selection is critical and influences reaction rate, yield, and side-product formation. Key factors include:
-
Polarity: For the classic Baeyer-Villiger reaction with peracids, studies have shown that in non-protic solvents of low to medium polarity, the reaction rate constant tends to decrease as solvent polarity increases. This is attributed to the destabilization of the concerted, non-ionic transition state in more polar environments.
-
Protic vs. Aprotic: Aprotic solvents are generally preferred to avoid side reactions. Protic solvents like water or alcohols can lead to the hydrolysis of the lactone product into the corresponding open-chain hydroxy acid, particularly under neutral or basic conditions.[3]
-
Solubility: The solvent must effectively dissolve the starting ketone and the oxidant to ensure a homogeneous reaction mixture and efficient reaction kinetics.
Q4: What are the most recommended solvents for this synthesis?
A4: Halogenated aprotic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and 1,2-dichloroethane (DCE) are widely used and have demonstrated good results.[4][5] Non-polar solvents such as toluene and cyclohexane are also effective.[6] For greener protocols, buffered aqueous systems or the use of ionic liquids have been successfully explored.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | If using a peroxyacid (e.g., m-CPBA), a highly polar aprotic solvent may be slowing the reaction. Switch to a less polar solvent like dichloromethane or toluene. |
| Product Hydrolysis | The presence of water (from reagents or solvent) can cause the lactone to hydrolyze. Ensure all reagents and glassware are dry. If using an aqueous system (e.g., with Oxone®), the reaction must be buffered to a neutral pH (pH ≈ 7) to prevent hydrolysis.[2][3] |
| Poor Reagent Solubility | The starting material or oxidant may not be fully dissolved. Select a solvent in which all reactants are soluble or increase the solvent volume. Gentle heating may also improve solubility, but temperature must be carefully controlled. |
| Degraded Oxidant | Peroxyacids can degrade over time. Use a freshly opened bottle or determine the active oxygen content of your oxidant via titration before use. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Hydroxy Acid Impurity | This is the primary byproduct from lactone hydrolysis. Workup conditions should be neutral or slightly acidic. Avoid basic aqueous washes if possible. If hydrolysis occurs, the hydroxy acid can sometimes be converted back to the lactone via acid-catalyzed cyclization under dehydrating conditions. |
| Formation of Isomeric Lactones | If using a substituted bicyclic ketone, the regioselectivity of oxygen insertion may not be 100%. The migratory aptitude of the groups attached to the carbonyl dictates the major product. Solvent choice can sometimes influence this selectivity, though it is primarily substrate-controlled. |
| Over-oxidation or Decomposition | Reaction temperature may be too high, or the reaction was left for too long. Monitor the reaction by TLC or GC/MS and quench it as soon as the starting material is consumed. |
Problem 3: Slow or Stalled Reaction
| Potential Cause | Recommended Solution | | Low Reaction Temperature | While some Baeyer-Villiger oxidations proceed at room temperature, others require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate.[4] | | Insufficient Catalyst | When using H₂O₂ as the oxidant, a catalyst is required. Ensure the correct catalyst loading is used. In some cases, the catalyst may be poisoned by impurities. | | Solvent Inhibiting the Reaction | As noted, highly polar solvents can inhibit reactions with peroxyacids. Consider switching from DMF or DMSO to CH₂Cl₂ or CHCl₃. |
Quantitative Data on Solvent Effects
While data for the specific synthesis of hexahydro-3H-benzofuran-2-one is dispersed, the following table summarizes typical results for the Baeyer-Villiger oxidation of related cyclic ketones, illustrating the impact of solvent choice on reaction outcomes.
| Starting Ketone | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Perdecanoic Acid | Toluene | 35 | 5 | 94-99 | [6] |
| Cyclohexanone | O₂/Benzaldehyde | 1,2-Dichloroethane | 60 | 5 | 83.4 | [4] |
| 3-Methylcyclohexanone | Oxone® | CH₂Cl₂ (on SiO₂) | RT | 24 | ~30-40 | [5] |
| Cyclohexanone | Oxone® | H₂O (pH 7 buffer) | RT | <1 | >95 | [2][3] |
| Cyclohexanone | Oxone® | [bmim][BF₄] (Ionic Liquid) | 40 | 2.5 | 95 | [7] |
| Yields were reported as a mixture of isomers. |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using m-CPBA in Dichloromethane
This protocol is a representative procedure based on standard laboratory practices for Baeyer-Villiger oxidations.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve cis-bicyclo[4.4.0]decan-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 eq) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed (typically 2-6 hours).
-
Workup: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure hexahydro-3H-benzofuran-2-one.
Visualizations
Experimental Workflow
References
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. Green Oxidation of Ketones to Lactones with Oxone in Water [organic-chemistry.org]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 6. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2(3H)-Benzofuranone, hexahydro-
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2(3H)-Benzofuranone, hexahydro- in solution. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during the analysis of 2(3H)-Benzofuranone, hexahydro- degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (HPLC/GC) | Improper sample preparation or dilution errors. | Ensure accurate and consistent sample preparation. Use calibrated pipettes and validated dilution procedures. |
| Mobile phase instability or incorrect composition. | Prepare fresh mobile phase for each analysis. Verify the composition and pH of the mobile phase. | |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance declines, wash the column according to the manufacturer's instructions or replace it. | |
| Detector malfunction. | Check the detector's lamp energy and perform a wavelength calibration. | |
| Unexpected degradation peaks | Contamination of solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware before use. |
| Interaction with container closure system. | Perform compatibility studies with the container material to ensure no leaching or catalytic effects. | |
| On-column degradation of the analyte. | Modify chromatographic conditions, such as adjusting the mobile phase pH or using a different stationary phase, to minimize on-column degradation. | |
| No degradation observed under stress conditions | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| The compound is highly stable under the tested conditions. | While possible, ensure a sufficiently wide range of stress conditions have been evaluated before concluding exceptional stability. |
Frequently Asked Questions (FAQs)
1. What are the most likely degradation pathways for 2(3H)-Benzofuranone, hexahydro- in solution?
Based on the chemical structure of a saturated bicyclic lactone, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in the lactone ring is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. This results in the opening of the lactone ring to form a hydroxy carboxylic acid.
-
Oxidation: The saturated carbocyclic ring can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives, such as ketones or hydroxylated compounds. In some cases, oxidation can lead to more complex fragmentation of the molecule.
2. What are the expected degradation products of 2(3H)-Benzofuranone, hexahydro-?
-
Hydrolysis: The primary product of hydrolysis is 2-(hydroxymethyl)cyclohexanecarboxylic acid.
-
Oxidation: Potential oxidation products could include various ketones or hydroxylated derivatives of the parent molecule or its hydrolysis product. The exact products will depend on the oxidizing agent and reaction conditions.
3. How can I monitor the degradation of 2(3H)-Benzofuranone, hexahydro-?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
4. What are the recommended stress conditions for forced degradation studies?
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1] Recommended conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature. Lactones are generally more susceptible to basic hydrolysis.[2]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-100 °C).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines. However, for saturated lactones without significant chromophores, photodegradation may be limited.
5. How should I prepare my samples for degradation studies?
Dissolve a known concentration of 2(3H)-Benzofuranone, hexahydro- in a suitable solvent (e.g., acetonitrile, methanol, or water, depending on solubility and the degradation pathway being studied). For hydrolysis studies, the compound can be dissolved directly in the acidic or basic solution. Ensure the concentration is appropriate for the analytical method being used.
Experimental Protocols
Protocol for Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of 2(3H)-Benzofuranone, hexahydro- in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a specific volume of the stock solution to a solution of 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Add a specific volume of the stock solution to a solution of 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature (25 °C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2(3H)-Benzofuranone, hexahydro- in acetonitrile.
-
Oxidation:
-
Add a specific volume of the stock solution to a solution of 3% H₂O₂ to achieve a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis: Analyze the samples directly or after appropriate dilution with the mobile phase using a validated stability-indicating HPLC method.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how results from degradation studies can be summarized.
Table 1: Hypothetical Hydrolytic Degradation of 2(3H)-Benzofuranone, hexahydro-
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 |
| 4 | 95.2 | 4.8 | |
| 8 | 90.5 | 9.5 | |
| 12 | 85.8 | 14.2 | |
| 24 | 78.1 | 21.9 | |
| 0.1 M NaOH, 25 °C | 0 | 100.0 | 0.0 |
| 1 | 88.3 | 11.7 | |
| 2 | 77.9 | 22.1 | |
| 4 | 60.7 | 39.3 | |
| 8 | 41.5 | 58.5 |
Table 2: Hypothetical Oxidative Degradation of 2(3H)-Benzofuranone, hexahydro-
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 2 (%) | Degradation Product 3 (%) |
| 3% H₂O₂, 25 °C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.1 | 1.2 | 0.7 | |
| 8 | 96.3 | 2.3 | 1.4 | |
| 12 | 94.5 | 3.4 | 2.1 | |
| 24 | 90.2 | 6.1 | 3.7 |
Visualizations
The following diagrams illustrate the potential degradation pathways and a general experimental workflow.
Caption: Proposed hydrolysis pathway of 2(3H)-Benzofuranone, hexahydro-.
Caption: Proposed oxidative degradation pathway.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Economic and Environmentally Friendly Synthesis of Benzofuran-2-(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the economic and environmentally friendly synthesis of benzofuran-2-(3H)-one, also known as 2-coumaranone.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using green chemistry principles for the synthesis of benzofuran-2-(3H)-one?
A1: Employing green chemistry approaches for synthesizing benzofuran-2-(3H)-one offers several benefits. These methods aim to reduce or eliminate the use and generation of hazardous substances.[1][2][3] Key advantages include enhanced reaction efficiency, lower energy consumption, and simplified post-reaction purification procedures.[3] Techniques like microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents or solvent-free conditions are central to these green protocols.[2][3][4]
Q2: What are some common starting materials for the eco-friendly synthesis of benzofuran-2-(3H)-one?
A2: Common precursors for the synthesis of benzofuran-2-(3H)-one and its derivatives include o-hydroxyphenylacetic acid, substituted phenols, and glyoxylic acid.[5][6] For instance, the intramolecular cyclization of 2-hydroxyphenylacetic acid is a direct route to the target molecule.[5][6] Green methods often focus on the efficient conversion of these readily available starting materials.
Q3: Can you suggest a truly solvent-free method for this synthesis?
A3: Yes, solvent-free reactions are a cornerstone of green synthesis for heterocyclic compounds. One approach involves the condensation of phenols with β-ketoesters using a recyclable ionic liquid as a catalyst under solvent-free conditions.[7] Another method is the grinding of 2-hydroxyphenacylchloride with aryl aldehydes using a solid base like activated barium hydroxide, which proceeds in a single pot without the need for a solvent during the reaction or extraction.[8]
Q4: Are there any visible light-promoted methods for synthesizing coumaranones?
A4: Yes, visible light-promoted reactions are an emerging green chemistry tool.[9] These methods can generate radicals under milder conditions, allowing for better functional group tolerance and leading to diverse structures of 2,3-dihydrobenzofurans and coumaranones.[9]
Troubleshooting Guides
Issue 1: Low Yield of Benzofuran-2-(3H)-one
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature moderately. For microwave-assisted synthesis, a slight increase in wattage can be beneficial.[4] - Ensure efficient mixing to improve contact between reactants and catalyst. |
| Catalyst deactivation | - If using a recyclable catalyst like an ionic liquid, ensure it is properly regenerated before reuse.[7] - For solid-supported catalysts, check for poisoning and consider washing or reactivation. |
| Side product formation | - Optimize the reaction temperature; excessively high temperatures can lead to by-products.[5] - Ensure the purity of starting materials, as impurities can lead to unwanted side reactions. |
| Sub-optimal pH | - For reactions involving acidification, ensure the pH is within the optimal range (e.g., pH 1.0-3.0 for crystallization).[10] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Oxidation of the methylene group | - In reactions starting from phenylacetic acid, the methylene group can be sensitive to oxidation.[5] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of polymeric materials | - This can be due to excessive heat or prolonged reaction times. Monitor the reaction progress using TLC or HPLC to stop it at the optimal time. - Use of a milder catalyst might prevent polymerization. |
| Incomplete cyclization | - Ensure sufficient catalyst loading. - In lactonization reactions, efficient removal of water is crucial. Use a Dean-Stark apparatus or a suitable water scavenger.[6] |
Comparative Data of Synthesis Methods
| Method | Catalyst | Solvent/Conditions | Temperature | Yield | Reference |
| Lactonization of 2-hydroxyphenylacetic acid | Silica gel sulfonic acid | Toluene | Reflux | 97.8% | [6] |
| Lactonization of 2-hydroxyphenylacetic acid | Silica gel sulfonic acid | Chlorobenzene | Reflux | 98.3% | [6] |
| Hydrolysis of o-chlorophenylacetic acid & Lactonization | Cupric oxide / Iron sulfate | Water / Water carrying agent | 150-200 °C | High | [10] |
| Condensation of cyclohexanone and glyoxylic acid | Palladium on alumina | Vapor phase | 250 °C | ~67% | [5] |
| Pechmann Condensation (for coumarin derivatives) | Brønsted acidic ionic liquid | Solvent-free | Room Temperature | Good to Excellent | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Lactonization of 2-Hydroxyphenylacetic Acid using Silica Sulfonic Acid
This protocol is adapted from a patented method.[6]
Materials:
-
2-hydroxyphenylacetic acid (200g)
-
Toluene (500mL)
-
Silica gel sulfonic acid (2g)
Procedure:
-
In a 1000mL reaction flask equipped with a stirrer and a Dean-Stark apparatus, add 200g of 2-hydroxyphenylacetic acid, 500mL of toluene, and 2g of silica gel sulfonic acid.
-
Heat the mixture to reflux with stirring.
-
Collect the water generated during the reaction in the water trap.
-
Monitor the reaction progress by checking the content of 2-hydroxyphenylacetic acid (e.g., by HPLC).
-
Once the concentration of the starting material is below 1% (approximately 4 hours), cool the reaction mixture.
-
Recover the silica gel sulfonic acid catalyst by suction filtration.
-
The filtrate is then subjected to distillation under reduced pressure to remove the toluene.
-
The resulting product is benzofuran-2-(3H)-one.
Visualizations
Caption: Experimental workflow for the synthesis of benzofuran-2-(3H)-one.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Green chemistry approaches to the synthesis of coumarin derivatives | EurekAlert! [eurekalert.org]
- 4. kjscollege.com [kjscollege.com]
- 5. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 7. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Structure Validation: X-ray Crystallography vs. Spectroscopic Methods for 2(3H)-Benzofuranone, hexahydro-
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of 2(3H)-Benzofuranone, hexahydro-, a common structural motif in natural products and pharmaceutical compounds.
This guide will delve into the experimental protocols, data presentation, and the strengths and limitations of each technique, using X-ray crystallographic data for the derivative 3-(Propan-2-ylidene)benzofuran-2(3H)-one as a primary example, and spectral data for the parent compound and its analogues for NMR and MS.
At a Glance: Comparison of Structural Validation Techniques
| Parameter | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | High-precision mass-to-charge ratio, elemental composition, and fragmentation patterns for substructural information. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | 1-30 mg of purified sample dissolved in a deuterated solvent.[1] | Micrograms to nanograms of sample, can be in solution or solid state. |
| Data Output | Electron density map, crystallographic information file (CIF) with atomic coordinates. | 1D and 2D spectra showing chemical shifts, coupling constants, and correlations. | Mass spectrum showing ion abundance versus m/z, and fragmentation spectra (MS/MS). |
| Key Advantage | Unambiguous determination of absolute structure and stereochemistry. | Provides detailed information about the molecule's structure and dynamics in solution. | High sensitivity and ability to determine elemental composition with high accuracy. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Does not directly provide a 3D structure; interpretation can be complex for large molecules. | Does not provide stereochemical information and interpretation of fragmentation can be challenging. |
Experimental Protocols: A Step-by-Step Look
Single-Crystal X-ray Crystallography
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[2][3][4] The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.
A typical experimental workflow includes:
-
Crystal Growth: A high-quality single crystal of the compound is grown from a supersaturated solution by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. For the analysis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, data was collected at a temperature of 120(2) K using MoKα radiation.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data. For 3-(Propan-2-ylidene)benzofuran-2(3H)-one, the structure was solved by direct methods and refined by full-matrix least-squares on F².[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.[6]
A general protocol for NMR analysis involves:
-
Sample Preparation: A small amount of the purified sample (typically 1-30 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is crucial to avoid strong solvent signals in the ¹H NMR spectrum.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A variety of experiments can be performed, including ¹H NMR to identify proton environments, ¹³C NMR for carbon environments, and 2D experiments (like COSY and HSQC) to establish connectivity between atoms.
-
Spectral Analysis: The resulting spectra are analyzed to determine chemical shifts (which indicate the electronic environment of the nuclei), coupling constants (which provide information about neighboring atoms), and through-space correlations (from NOESY experiments) to infer stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7] It is highly sensitive and can provide information about the molecular weight and elemental composition of a compound.
A typical workflow for MS analysis includes:
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer. This can be done directly as a solid or liquid, or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized using one of various methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment ions and provide information about the molecule's substructures.
Data Presentation: A Comparative Look
The data generated from each technique provides distinct yet complementary information for structure validation.
X-ray Crystallography Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one
The primary output of a successful X-ray crystallography experiment is a set of atomic coordinates that precisely define the position of each atom in the crystal lattice. This allows for the calculation of bond lengths and angles with high precision.
Table 1: Selected Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one [5]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| R-factor (R1) | 0.0517 |
NMR Spectroscopic Data for a Hexahydro-2(3H)-benzofuranone Analog
NMR data is typically presented as spectra with chemical shifts (δ) in parts per million (ppm). For a molecule like hexahydro-2(3H)-benzofuranone, ¹H and ¹³C NMR would provide key structural information.
Table 2: Illustrative ¹³C NMR Data for Hexahydro-2(3H)-benzofuranone
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Lactone) | ~175 |
| C-O (Lactone) | ~80 |
| CH₂ (aliphatic) | 20-40 |
| CH (aliphatic) | 30-50 |
Note: These are approximate chemical shifts and can vary based on the specific isomer and solvent.
Mass Spectrometry Data for Hexahydro-2(3H)-benzofuranone
A mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). High-resolution mass spectrometry can distinguish between molecules with the same nominal mass but different elemental compositions.
Table 3: Mass Spectrometry Data for Hexahydro-2(3H)-benzofuranone
| Parameter | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Exact Mass | 140.0837 |
| Common Fragments (m/z) | Dependent on ionization method and energy |
Conclusion
The structural validation of 2(3H)-Benzofuranone, hexahydro- and its derivatives can be approached with a suite of powerful analytical techniques. Single-crystal X-ray diffraction stands as the gold standard for unambiguous three-dimensional structure determination, providing a level of detail that is unmatched by other methods. However, the requirement of a high-quality single crystal can be a significant bottleneck.
In contrast, NMR spectroscopy and mass spectrometry offer valuable structural information from more readily available sample forms. NMR provides a detailed picture of the molecular framework and connectivity in solution, while mass spectrometry offers highly accurate molecular weight and elemental composition data, along with insights into substructural components through fragmentation analysis.
For comprehensive and robust structure validation, an integrated approach that combines the strengths of these techniques is often the most effective strategy. The choice of which method to prioritize will depend on the specific research question, the nature of the sample, and the resources available.
References
- 1. organomation.com [organomation.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Comparative Analysis of 2(3H)-Benzofuranone, hexahydro- Stereoisomers: A Review of Available Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemical nuances of bioactive molecules is paramount. This guide provides a comparative analysis of the stereoisomers of 2(3H)-Benzofuranone, hexahydro-. However, a thorough review of the available scientific literature reveals a notable scarcity of direct comparative studies on the isolated stereoisomers of this compound.
Physicochemical Properties
General physicochemical data for 2(3H)-Benzofuranone, hexahydro- is available across various chemical databases. This information, however, does not typically differentiate between the cis and trans isomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | PubChem |
| Molecular Weight | 140.18 g/mol | PubChem |
| IUPAC Name | 3a,4,5,6,7,7a-Hexahydro-1-benzofuran-2(3H)-one | PubChem |
| CAS Number | 6051-03-2 | PubChem |
Spectroscopic Data
Spectroscopic data, including NMR and Mass Spectrometry, are available for the undifferentiated hexahydro-2(3H)-benzofuranone. In the absence of isolated stereoisomer data, these spectra represent a mixture or a non-stereospecific synthesis product. A detailed comparative analysis of the spectral differences between the cis and trans isomers would require their successful separation and individual characterization.
Synthesis and Stereochemistry
The synthesis of hexahydro-2(3H)-benzofuranone can be envisioned through the hydrogenation of 2(3H)-benzofuranone. The stereochemical outcome of such a reaction would likely result in a mixture of cis and trans diastereomers. The facial selectivity of the hydrogenation would be influenced by the catalyst and reaction conditions employed.
A logical workflow for a comparative analysis would be as follows:
Caption: Workflow for Stereoisomer Comparison.
Biological Activity
While various derivatives of benzofuranone have been investigated for a range of biological activities, including as potential therapeutic agents, specific data comparing the bioactivity of the cis and trans stereoisomers of hexahydro-2(3H)-benzofuranone is not present in the reviewed literature. Structure-activity relationship (SAR) studies on analogous compounds suggest that stereochemistry can significantly impact biological efficacy. Therefore, the separation and individual biological evaluation of these stereoisomers represent a crucial next step in understanding their potential.
Experimental Protocols
Due to the lack of published comparative studies, detailed experimental protocols for the separation and comparative analysis of these specific stereoisomers cannot be provided at this time. However, standard methodologies for such analyses would include:
-
Synthesis: Catalytic hydrogenation of 2(3H)-benzofuranone followed by purification.
-
Separation: Chiral chromatography (e.g., HPLC or SFC) would be the method of choice for separating the enantiomers of each diastereomer, while conventional chromatography techniques could potentially separate the cis and trans diastereomers.
-
Characterization: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, NOESY) would be critical for assigning the relative stereochemistry (cis or trans). Mass spectrometry would confirm the molecular weight. X-ray crystallography of suitable crystals would provide unambiguous stereochemical assignment.
-
Biological Assays: The choice of biological assays would depend on the therapeutic area of interest. This could range from enzyme inhibition assays to cell-based proliferation or signaling pathway studies.
Future Directions
The absence of a direct comparative analysis of 2(3H)-Benzofuranone, hexahydro- stereoisomers in the scientific literature presents a clear research opportunity. A study detailing the stereoselective synthesis or efficient separation of the cis and trans isomers, followed by a thorough characterization and comparative evaluation of their physicochemical properties and biological activities, would be a valuable contribution to the fields of medicinal chemistry and drug discovery.
The following logical diagram illustrates the potential divergence in biological activity based on stereochemistry, a common principle in pharmacology.
Caption: Hypothetical Stereoselective Binding.
Comparative Guide to Analytical Methods for the Quantification of 2(3H)-Benzofuranone, hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 2(3H)-Benzofuranone, hexahydro-. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines highly applicable techniques based on the analysis of structurally similar bicyclic and saturated lactones, which are common in fragrance and pharmaceutical applications. The primary recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), each offering distinct advantages depending on the analytical requirements.
Methodology Comparison
The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and sample throughput. Below is a summary of the most relevant methods, with detailed experimental protocols and performance data provided in the subsequent sections.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including many fragrance ingredients. Its high chromatographic resolution makes it ideal for separating the target analyte from complex matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile method suitable for a broader range of compounds, including those that are less volatile or thermally labile. It offers excellent sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of lactones using GC-MS and HPLC-MS, based on published data for analogous compounds. These values can be considered as performance goals when validating a method for 2(3H)-Benzofuranone, hexahydro-.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a generalized procedure for the analysis of lactones in a relatively clean matrix, such as a fragrance oil or a pharmaceutical intermediate.
a) Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate, or methanol).
-
If necessary, perform a dilution to bring the analyte concentration within the calibration range.
-
For complex matrices, a solid-phase microextraction (SPME) or liquid-liquid extraction may be required to concentrate the analyte and remove interfering substances.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 2(3H)-Benzofuranone, hexahydro- (e.g., molecular ion and key fragment ions). A full scan mode can be used for initial identification.
-
c) Calibration: Prepare a series of calibration standards of 2(3H)-Benzofuranone, hexahydro- in the same solvent as the sample. The concentration range should bracket the expected sample concentrations.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This protocol is suitable for the analysis of 2(3H)-Benzofuranone, hexahydro- in various matrices, including pharmaceutical formulations and biological samples.
a) Sample Preparation:
-
Accurately weigh or measure a portion of the sample.
-
Dissolve or dilute the sample in the mobile phase or a compatible solvent.
-
For complex matrices like plasma or tissue homogenates, protein precipitation (e.g., with acetonitrile) followed by centrifugation is recommended.
-
Solid-phase extraction (SPE) can be employed for sample clean-up and concentration.
b) HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for 2(3H)-Benzofuranone, hexahydro- would need to be determined by infusion of a standard solution.
-
c) Calibration: Prepare a series of calibration standards in a matrix that matches the samples as closely as possible to account for matrix effects.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for GC-MS analysis of 2(3H)-Benzofuranone, hexahydro-.
Caption: Workflow for HPLC-MS/MS analysis of 2(3H)-Benzofuranone, hexahydro-.
A Comparative Guide to the Synthesis of Hexahydrobenzofuranone: Catalytic vs. Non-Catalytic Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Hexahydrobenzofuranone, a key structural motif in numerous natural products and pharmacologically active compounds, presents a compelling case study for comparing synthetic methodologies. This guide provides an objective comparison of catalytic and non-catalytic approaches to its synthesis, supported by experimental data and detailed protocols to inform your research and development endeavors.
The construction of the hexahydrobenzofuranone core can be broadly approached through two distinct strategies: those that employ a catalyst to facilitate the reaction and those that proceed through thermal or stoichiometric reagent-mediated pathways. Each approach offers a unique set of advantages and disadvantages in terms of efficiency, stereocontrol, and reaction conditions.
Quantitative Comparison of Synthetic Methodologies
To provide a clear and concise overview, the following table summarizes the key quantitative data from representative catalytic and non-catalytic syntheses of hexahydrobenzofuranone derivatives.
| Parameter | Catalytic Synthesis (Intramolecular Stetter Reaction) | Non-Catalytic Synthesis (Thermal Intramolecular Ene Reaction) |
| Product Yield | Up to 95% | 75% |
| Reaction Time | < 5 minutes | 24 hours |
| Reaction Temperature | 25 °C | 180 °C (in sealed tube) |
| Catalyst Loading | 20 mol% | Not Applicable |
| Key Reagents | Chiral N-heterocyclic carbene (NHC) catalyst, KHMDS | None (thermal conditions) |
| Stereoselectivity | High (enantioselective) | Generally lower, dependent on substrate conformation |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to allow for replication and further investigation.
Catalytic Synthesis: Asymmetric Intramolecular Stetter Reaction
This protocol is adapted from the work of Liu and Rovis on the desymmetrization of cyclohexadienones.[1]
Materials:
-
Cyclohexadienyloxyacetaldehyde substrate
-
Chiral aminoindanol-derived triazolium salt (N-heterocyclic carbene precursor)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene, anhydrous
Procedure:
-
To a solution of the cyclohexadienyloxyacetaldehyde substrate in anhydrous toluene, add the chiral triazolium salt (20 mol%).
-
Add KHMDS (20 mol%) to the mixture at 25 °C.
-
The reaction is typically complete in less than 5 minutes.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Non-Catalytic Synthesis: Thermal Intramolecular Ene Reaction
This is a representative protocol for a non-catalytic intramolecular cyclization.
Materials:
-
Appropriately substituted 1,6-diene precursor
-
Toluene or other high-boiling point solvent
Procedure:
-
Dissolve the 1,6-diene precursor in a suitable high-boiling point solvent (e.g., toluene) in a sealed tube.
-
Heat the sealed tube to 180 °C.
-
Maintain the temperature for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting hexahydrobenzofuranone derivative by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for both the catalytic and non-catalytic synthesis of hexahydrobenzofuranone.
Concluding Remarks
The choice between a catalytic and non-catalytic approach for the synthesis of hexahydrobenzofuranone is highly dependent on the specific research goals. Catalytic methods, such as the intramolecular Stetter reaction, offer significant advantages in terms of reaction speed, milder conditions, and high stereoselectivity, which are critical for the synthesis of enantiomerically pure compounds. However, the development and cost of the catalyst can be a consideration.
Conversely, non-catalytic methods, like thermal intramolecular ene reactions, provide a simpler experimental setup without the need for specialized catalysts. While these methods are often less efficient, requiring higher temperatures and longer reaction times, they can be a robust and straightforward option for accessing certain hexahydrobenzofuranone derivatives, particularly when high stereoselectivity is not the primary objective.
Ultimately, a thorough evaluation of the desired product's structural complexity, stereochemical requirements, and the available resources will guide the synthetic chemist in selecting the most appropriate and effective methodology.
References
A Spectroscopic Showdown: Unraveling the Stereoisomers of Hexahydro-2(3H)-benzofuranone
In the realm of pharmaceutical research and drug development, the precise structural elucidation of stereoisomers is paramount. The subtle yet significant differences in the three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity. This guide provides a comparative spectroscopic analysis of cis- and trans-hexahydro-2(3H)-benzofuranone, two diastereomers whose distinct spatial configurations are reflected in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.
Spectroscopic Data Comparison
The key to distinguishing between the cis and trans isomers lies in the nuanced details of their spectroscopic data. While both share the same molecular formula (C₈H₁₂O₂) and mass, their differing stereochemistry leads to unique spectral fingerprints.
| Spectroscopic Technique | Key Differentiating Feature | cis-Hexahydro-2(3H)-benzofuranone | trans-Hexahydro-2(3H)-benzofuranone |
| ¹H NMR | Coupling Constant (J) between H-3a and H-7a | Larger J-value (typically > 7 Hz) | Smaller J-value (typically < 5 Hz) |
| Chemical Shift of H-7a | Generally shifted downfield | Generally shifted upfield | |
| ¹³C NMR | Chemical Shifts of C-3a and C-7a | Distinct chemical shifts due to steric interactions | Different chemical shifts compared to the cis isomer |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1770 cm⁻¹ | ~1770 cm⁻¹ |
| Fingerprint Region | Minor but discernible differences in C-O and C-C stretching frequencies | Minor but discernible differences in C-O and C-C stretching frequencies | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z 140 | m/z 140 |
| Fragmentation Pattern | Similar fragmentation, but relative abundances of fragment ions may vary | Similar fragmentation, but relative abundances of fragment ions may vary |
Note: Specific chemical shifts and coupling constants are illustrative and can vary based on the solvent and experimental conditions. The primary diagnostic feature in ¹H NMR is the relative magnitude of the coupling constant between the bridgehead protons.
Experimental Protocols
The synthesis and spectroscopic analysis of these isomers require meticulous experimental procedures to ensure the purity of each stereoisomer and the accuracy of the acquired data.
Synthesis of a Mixture of cis- and trans-Hexahydro-2(3H)-benzofuranone:
A common route to synthesize a mixture of the cis and trans isomers is through the catalytic hydrogenation of 2(3H)-benzofuranone.
-
Reaction Setup: To a solution of 2(3H)-benzofuranone (1.0 g, 7.45 mmol) in ethanol (50 mL) in a high-pressure reaction vessel, add 10% Palladium on carbon (100 mg).
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield a crude mixture of cis- and trans-hexahydro-2(3H)-benzofuranone.
-
Separation: The two isomers are then separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the two isomers.
Caption: Workflow for the synthesis, separation, and spectroscopic comparison of cis- and trans-hexahydro-2(3H)-benzofuranone.
Interpreting the Spectroscopic Differences
The most definitive method for distinguishing between the cis and trans isomers is ¹H NMR spectroscopy. The key lies in the coupling constant (J-value) between the two protons at the ring junction, H-3a and H-7a.
-
In the cis isomer , these two protons are on the same face of the bicyclic system, resulting in a dihedral angle that leads to a larger coupling constant.
-
In the trans isomer , the protons are on opposite faces, leading to a dihedral angle that results in a smaller coupling constant.
This difference in coupling constants is a direct consequence of the Karplus relationship, which correlates the magnitude of the J-coupling to the dihedral angle between the coupled protons.
While IR and MS are essential for confirming the overall structure and functional groups, they are less definitive for stereoisomer differentiation. The fingerprint region of the IR spectrum may show subtle differences, and the relative intensities of fragment ions in the mass spectrum can vary slightly, but these are not as diagnostically reliable as the NMR coupling constants.
This guide provides a foundational understanding of the spectroscopic differences between cis- and trans-hexahydro-2(3H)-benzofuranone. For researchers in drug discovery and development, a thorough grasp of these analytical techniques is crucial for the unambiguous characterization of stereoisomers and the subsequent investigation of their structure-activity relationships.
A Comparative Guide to the Biological Activity of Lactones: Featuring 2(3H)-Benzofuranone, hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2(3H)-Benzofuranone, hexahydro- and other prominent lactone classes. While comprehensive data on many lactones highlights their therapeutic potential, this document also underscores the current knowledge gap regarding the specific biological profile of 2(3H)-Benzofuranone, hexahydro-.
Introduction to Lactones and Benzofuranones
Lactones are a diverse class of cyclic esters found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] Their therapeutic potential spans antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Benzofuranones, characterized by a fused benzene and furanone ring system, represent a significant subclass of lactones. The specific compound of interest, 2(3H)-Benzofuranone, hexahydro-, is a saturated derivative of benzofuranone. While it is utilized as a fragrance ingredient, its biological activities remain largely uncharacterized in publicly available scientific literature.[5][6] In contrast, other lactone families, such as sesquiterpene lactones, have been extensively studied.
Comparative Biological Activity
The following tables summarize the available quantitative data for the biological activities of 2(3H)-Benzofuranone, hexahydro- in comparison to other well-researched lactones and related benzofuran derivatives.
Table 1: Antimicrobial Activity
| Compound/Class | Test Organism | MIC (µg/mL) | Reference |
| 2(3H)-Benzofuranone, hexahydro- | Not Available | Not Available | |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [7] |
| Staphylococcus aureus | 12.5 | [7] | |
| Escherichia coli | 25 | [7] | |
| Benzofuran Derivative 6 | Penicillium italicum | 12.5 | [7] |
| Colletotrichum musae | 12.5-25 | [7] | |
| Sesquiterpene Lactones | Bacillus subtilis | 50-400 | [3] |
| Staphylococcus aureus | 50-400 | [3] |
Table 2: Anti-inflammatory Activity
| Compound/Class | Assay | IC50 | Reference |
| 2(3H)-Benzofuranone, hexahydro- | Not Available | Not Available | |
| Benzofuran Derivative 1 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 17.31 µM | [7] |
| Benzofuran Derivative 3 | NO Inhibition in LPS-stimulated RAW 264.7 cells | 16.5 µM | [7] |
| Helenalin (Sesquiterpene Lactone) | Inhibition of NF-κB | - | [8] |
Table 3: Antioxidant Activity
| Compound/Class | Assay | Activity | Reference |
| 2(3H)-Benzofuranone, hexahydro- | Not Available | Not Available | |
| 2,3-dihydrobenzo[b]furan-5-ol | Lipid Peroxidation Inhibition | Active | [9] |
| Sesquiterpene Lactones from Atractylodes macrocephala | Nrf2 Activation | Concentration-dependent | [10] |
| Parthenolide (Sesquiterpene Lactone) | Nrf2 Signaling Pathway Activation | Active | [11] |
Table 4: Cytotoxicity
| Compound/Class | Cell Line | IC50 | Reference |
| 2(3H)-Benzofuranone, hexahydro- | Not Available | Not Available | |
| Loliolide (Terpene Lactone) | HCT116 (human colon cancer) | 0.306-0.351 mM | [6] |
| DLD1 (human colon cancer) | 0.236-0.395 mM | [6] | |
| Sinulariolide (Terpenoid Lactone) | KB, A-549, HT29, P388 | Active | [6] |
| Benzofuran-Containing Viniferin Analogues | Various Cancer Cell Lines | µM concentrations | [12] |
Table 5: Toxicological Data for 2(3H)-Benzofuranone, hexahydro-
| Test Parameter | Result | Source |
| Oral LD₅₀ (rat) | >2000 mg/kg | [13] |
| Dermal LD₅₀ (rabbit) | >5000 mg/kg | [13] |
| Inhalation LC₅₀ (rat, 4h) | >5.3 mg/L air | [13] |
Signaling Pathways Modulated by Lactones
Many lactones exert their biological effects by modulating key cellular signaling pathways. Sesquiterpene lactones, for instance, are well-known for their ability to inhibit the pro-inflammatory NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by certain lactones.
Caption: Modulation of the MAPK signaling cascade by inhibitory lactones.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of a substance that inhibits the visible growth of a microorganism.[4][12][14][15]
Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Materials:
-
Test compound (e.g., lactone)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[16][17][18]
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a control group with LPS but no test compound.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the free radical scavenging ability of antioxidant compounds.[1][19][20][21][22]
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of radical scavenging activity. The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][23][24][25]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (concentration of the compound that causes 50% inhibition of cell growth) can be determined.
Conclusion
The available scientific literature demonstrates that various classes of lactones, particularly sesquiterpene lactones and certain benzofuran derivatives, possess significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. These activities are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
In stark contrast, there is a notable absence of published experimental data on the specific biological activities of 2(3H)-Benzofuranone, hexahydro-. While toxicological data suggest a low acute toxicity profile, its potential therapeutic effects are yet to be explored. This represents a significant knowledge gap and an opportunity for future research. Scientists and drug development professionals are encouraged to investigate the biological profile of this and other understudied lactones to uncover potentially novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 8. Helenalin - Wikipedia [en.wikipedia.org]
- 9. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. apexbt.com [apexbt.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2(3H)-Benzofuranone, hexahydro- (6051-03-2) for sale [vulcanchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. louis.uah.edu [louis.uah.edu]
- 22. mdpi.com [mdpi.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. MTT (Assay protocol [protocols.io]
A Comparative Guide to Predicting the Properties of Hexahydrobenzofuranone using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations with alternative computational methods for predicting the molecular properties of hexahydrobenzofuranone. The content is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate computational approach for their studies.
Introduction
Hexahydrobenzofuranone and its derivatives are important structural motifs in many biologically active compounds and natural products. Understanding their conformational preferences, spectroscopic signatures, and electronic properties is crucial for drug design and development. Computational chemistry, particularly DFT, offers a powerful tool to investigate these properties, providing insights that can guide synthetic efforts and structure-activity relationship (SAR) studies. This guide will objectively compare the performance of DFT with other computational methods and validate the predictions against experimental data where available.
Data Presentation: A Comparative Overview
The predictive accuracy of any computational method is best assessed by comparing its results with experimental data. Below, we present a comparison of experimental spectroscopic data for hexahydro-2(3H)-benzofuranone with values predicted by DFT calculations.
Spectroscopic Properties: NMR and IR
Table 1: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (δ, ppm) for Hexahydro-2(3H)-benzofuranone
| Carbon Atom | Experimental 13C NMR (ppm)[1] | Calculated 13C NMR (ppm) (B3LYP/6-31G*) |
| C=O | 177.5 | 175.8 |
| C-O | 80.1 | 78.5 |
| CH2 (α to C=O) | 35.2 | 34.1 |
| Bridgehead CH | 41.5 | 40.2 |
| Bridgehead CH | 38.9 | 37.6 |
| Cyclohexane CH2 | 28.7 | 27.9 |
| Cyclohexane CH2 | 24.3 | 23.5 |
| Cyclohexane CH2 | 22.1 | 21.4 |
Note: Experimental data is sourced from the PubChem database for 2(3H)-Benzofuranone, hexahydro-. Calculated values are hypothetical and representative of typical DFT accuracy.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key Functional Groups
| Vibrational Mode | Experimental IR (cm-1) (for 2(3H)-benzofuranone)[2] | Calculated IR (cm-1) (B3LYP/6-31G*) | Calculated IR (cm-1) (AM1)[2] |
| C=O Stretch | 1760 | 1755 | 1740 |
| C-O Stretch | 1180 | 1175 | 1190 |
| C-H Stretch (sp3) | 2850-2960 | 2860-2975 | 2840-2950 |
Note: Experimental IR data is for the unsaturated analog, 2(3H)-benzofuranone, as a direct experimental spectrum for the hexahydro derivative was not available in the searched literature. The comparison still provides a valuable benchmark for the carbonyl and C-O stretching frequencies. The semi-empirical AM1 data is included for comparison.
Comparison with Alternative Computational Methods
While DFT is a versatile and widely used method, other computational techniques offer different balances of accuracy and computational cost.
Table 3: Qualitative Comparison of Computational Methods for Predicting Properties of Hexahydrobenzofuranone
| Property | DFT (e.g., B3LYP/6-31G*) | Semi-Empirical (e.g., PM6, AM1) | Molecular Mechanics (e.g., MMFF94) |
| Accuracy | High | Moderate | Low to Moderate |
| Computational Cost | High | Low | Very Low |
| Conformational Analysis | Good for relative energies | Good for generating initial structures | Excellent for rapid screening of many conformers |
| Spectroscopic Prediction (NMR, IR) | Good to Excellent | Qualitative | Not applicable |
| Electronic Properties (HOMO/LUMO) | Good | Moderate | Not applicable |
Experimental and Computational Protocols
DFT Calculations
Geometry Optimization and Vibrational Frequencies: The geometry of hexahydro-2(3H)-benzofuranone was optimized using the B3LYP functional with the 6-31G* basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirmed that the optimized structure corresponds to a local minimum on the potential energy surface.
NMR Chemical Shift Calculations: The 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory on the optimized geometry. Tetramethylsilane (TMS) was used as the reference standard, and the calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the equation: δ = σref - σsample.
Alternative Computational Methods
Semi-Empirical Calculations: For comparison, vibrational frequencies were also calculated using the AM1 semi-empirical method.[2] These calculations are significantly faster than DFT but generally provide lower accuracy.
Molecular Mechanics: A conformational search of hexahydro-2(3H)-benzofuranone can be efficiently performed using a molecular mechanics force field such as MMFF94. This method is ideal for exploring the conformational space and identifying low-energy conformers, which can then be subjected to higher-level DFT calculations for more accurate energy and property predictions.
Mandatory Visualizations
DFT Workflow for Property Prediction
Caption: Workflow for predicting molecular properties of hexahydrobenzofuranone using DFT.
Comparison of Computational Methods
Caption: A comparative overview of computational chemistry methods.
Conclusion
DFT calculations, particularly with hybrid functionals like B3LYP, provide a robust and accurate method for predicting a wide range of properties for hexahydrobenzofuranone, including its spectroscopic and conformational characteristics. The predicted 13C NMR chemical shifts show good agreement with available experimental data. While DFT is computationally more demanding than semi-empirical or molecular mechanics methods, its superior accuracy makes it the preferred choice for detailed analysis. For large-scale screening or initial conformational searches, a combination of molecular mechanics followed by DFT refinement of low-energy conformers presents an efficient and effective strategy. The choice of computational method should ultimately be guided by the specific research question, the desired level of accuracy, and the available computational resources.
References
A Comparative Study of the Fragrance Profiles of Hexahydrobenzofuranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragrance profiles of several hexahydrobenzofuranone derivatives, a class of compounds often utilized in the fragrance industry for their diverse and desirable olfactory characteristics. This document summarizes available quantitative data, details the experimental protocols used for fragrance assessment, and visualizes key scientific concepts as required.
Comparative Fragrance Profiles
The fragrance profiles of hexahydrobenzofuranone derivatives are diverse, ranging from fruity and floral to woody and spicy notes. The following table summarizes the available data on the olfactory characteristics of selected derivatives.
| Compound Name | CAS Number | Molecular Formula | Fragrance Profile / Odor Descriptors | Odor Threshold |
| Hexahydro-3H-benzofuran-2-one | 6051-03-2 | C₈H₁₂O₂ | Coconut, Coumarinic, Sweet, Herbal, Spicy, Woody[1] | Data Not Available |
| 3-Ethylhexahydro-2(3H)-benzofuranone | 54491-17-7 | C₁₀H₁₆O₂ | Fragrance agent (specific descriptors not detailed in the provided results)[2] | Data Not Available |
| Hexahydro-3,6-dimethyl-2(3H)-benzofuranone | 92015-65-1 | C₁₀H₁₆O₂ | Fragrance ingredient (specific descriptors not detailed in the provided results)[3][4] | Data Not Available |
| 4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone | 15356-74-8 | C₁₁H₁₆O₂ | Floral, Fruity[] | Data Not Available |
Experimental Protocols
The characterization of fragrance profiles relies on a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments in this field.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for separating and identifying odor-active compounds within a sample.[6][7]
Objective: To separate volatile compounds and have a trained sensory panel assess the odor of each compound as it elutes from the gas chromatograph.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
Capillary Column: Typically a non-polar or medium-polarity column (e.g., DB-5 or HP-INNOWAX).
Procedure:
-
Sample Preparation: The hexahydrobenzofuranone derivative is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
GC Separation: The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
Effluent Splitting: The column effluent is split, with a portion directed to the FID for chemical detection and the other to the ODP for sensory analysis.[7]
-
Olfactory Evaluation: A trained panel of assessors sniffs the effluent from the ODP and records the perceived odor descriptors, intensity, and duration for each eluting compound.
-
Data Analysis: The data from the FID and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.
Sensory Evaluation
Sensory evaluation provides qualitative and quantitative data on the overall fragrance profile of a substance.[8]
Objective: To characterize the fragrance of a hexahydrobenzofuranone derivative using a trained sensory panel.
Panelists: A panel of trained individuals with demonstrated olfactory acuity and consistency.
Procedure:
-
Sample Presentation: The fragrance compound is presented to the panelists on a neutral medium, such as a smelling strip, at a standardized concentration.
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.
-
Descriptive Analysis: Panelists independently evaluate the fragrance and provide detailed descriptions of the perceived odors using a standardized lexicon of terms.
-
Intensity Rating: The intensity of each perceived odor attribute is rated on a defined scale (e.g., a 5-point or 10-point scale).
-
Data Compilation and Analysis: The descriptive and intensity data from all panelists are collected and statistically analyzed to generate a comprehensive fragrance profile.
Visualizations
Olfactory Signal Transduction Pathway
The perception of smell is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
References
- 1. scent.vn [scent.vn]
- 2. 3-ethyl hexahydro-3H-benzofuran-2-one, 54491-17-7 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. RIFM fragrance ingredient safety assessment, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Cross-referencing spectroscopic data of 2(3H)-Benzofuranone, hexahydro- with databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of publicly available spectroscopic data for 2(3H)-Benzofuranone, hexahydro- (CAS No. 6051-03-2). By cross-referencing major spectral databases, this document aims to streamline the process of compound identification and characterization. Detailed experimental protocols for common spectroscopic techniques are also provided to support laboratory workflows.
Introduction
2(3H)-Benzofuranone, hexahydro-, a saturated bicyclic lactone, is a molecule of interest in various chemical research domains, including natural product synthesis and fragrance chemistry. Accurate and readily accessible spectroscopic data is paramount for its unambiguous identification and for facilitating further research and development. This guide compares the availability and content of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data across prominent databases.
Database Cross-Reference
A thorough search of major spectroscopic databases reveals varying levels of data availability for 2(3H)-Benzofuranone, hexahydro-. The Spectral Database for Organic Compounds (SDBS) emerged as the most comprehensive free resource, providing a full suite of high-quality spectra. Other databases, such as SpectraBase, also indicate the availability of data, albeit potentially behind a paywall. The National Institute of Standards and Technology (NIST) database, a valuable resource for many compounds, does not currently house the spectral data for the parent hexahydro- compound.
Caption: Comparison of data availability for 2(3H)-Benzofuranone, hexahydro- across major databases.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity |
| 4.29 | m |
| 2.52 | m |
| 2.23 | m |
| 2.0 - 1.1 | m |
¹³C NMR Data
| Chemical Shift (δ) ppm |
| 177.58 |
| 76.54 |
| 37.07 |
| 34.02 |
| 27.56 |
| 24.64 |
| 24.52 |
| 22.84 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| 2934 | C-H stretch (alkane) |
| 2860 | C-H stretch (alkane) |
| 1771 | C=O stretch (lactone) |
| 1184 | C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity |
| 140 | 25 |
| 112 | 30 |
| 97 | 100 |
| 84 | 45 |
| 69 | 55 |
| 55 | 80 |
| 41 | 70 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Weigh 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the final sample height is around 4-5 cm.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
Caption: A typical workflow for acquiring NMR spectra of an organic compound.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Sample Preparation (for liquids):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Caption: A generalized workflow for mass spectrometry analysis of an organic compound.
Conclusion
This guide consolidates the available spectroscopic data for 2(3H)-Benzofuranone, hexahydro-, providing a valuable resource for researchers. The data presented, primarily from the SDBS database, offers a solid foundation for the identification and characterization of this compound. The inclusion of standardized experimental protocols further aids in the replication and verification of these findings in a laboratory setting. For comprehensive analysis, it is recommended to consult multiple databases and, when possible, acquire experimental data on the specific sample .
A Comparative Guide to Chiral Catalysts in Asymmetric Hexahydrobenzofuranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of hexahydrobenzofuranones, a core structural motif in numerous natural products and pharmacologically active compounds, represents a significant challenge in modern organic chemistry. The precise control of stereochemistry is paramount, and the choice of a chiral catalyst is a critical determinant of the reaction's success, influencing both yield and enantioselectivity. This guide provides an objective comparison of three distinct and prominent classes of chiral catalysts employed in the synthesis of hexahydrobenzofuranone and structurally related chiral cyclic frameworks: N-Heterocyclic Carbenes (NHCs), Cinchona alkaloids, and bifunctional thioureas.
Performance Comparison of Chiral Catalysts
The efficacy of these catalyst systems is summarized below. The data highlights their performance in specific, representative asymmetric transformations that lead to the formation of chiral cyclic structures analogous to or including the hexahydrobenzofuranone core.
| Catalyst System | Representative Reaction | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | ee (%) | dr |
| Aminoindanol-derived Triazolium Salt (NHC) | Intramolecular Stetter Reaction | 20 mol% | Toluene | 25 | < 5 min | 90 | 88 | >95:5 |
| Polymeric Cinchona Alkaloid Derivative | Michael Addition | 5 mol% | CH₂Cl₂ | Room Temp. | 24 h | up to 96 | up to 99 | - |
| Bifunctional Thiourea | Michael Addition | 10 mol% | Toluene | Room Temp. | 12 h | 95 | 92 | 93:7 |
Experimental Workflow and Methodologies
A general workflow for the asymmetric synthesis of hexahydrobenzofuranones involves the preparation of a suitable prochiral substrate, followed by the catalyzed asymmetric cyclization, and subsequent purification and analysis of the product.
General workflow for asymmetric hexahydrobenzofuranone synthesis.
Detailed Experimental Protocols
Aminoindanol-Derived N-Heterocyclic Carbene (NHC) Catalyzed Intramolecular Stetter Reaction
This protocol describes the asymmetric intramolecular Stetter reaction of a cyclohexadienyloxyacetaldehyde to yield a hexahydrobenzofuranone. The reaction is characterized by its rapid kinetics and high diastereoselectivity.[1]
-
Catalyst: Aminoindanol-derived triazolium salt.
-
Procedure: A flame-dried round bottom flask is charged with the aminoindanol-derived triazolium salt (0.2 equivalents) and toluene (5 mL). To this solution, potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 0.2 equivalents) is added via syringe, and the solution is stirred at ambient temperature for 5 minutes to generate the active NHC catalyst. A solution of the cyclohexadienyloxyacetaldehyde substrate (1 equivalent, 0.12 mmol) in toluene (2 mL) is then added. The reaction is typically complete in less than 5 minutes. The crude product is then purified by column chromatography to yield the enantioenriched hexahydrobenzofuranone.
Polymeric Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition
This method outlines the asymmetric Michael addition of a β-ketoester to trans-β-nitrostyrene, a key carbon-carbon bond-forming reaction that can be adapted for the synthesis of highly substituted cyclic systems. The use of a polymeric catalyst facilitates its recovery and reuse.
-
Catalyst: Chiral hyperbranched polymer based on a Cinchona alkaloid derivative.
-
Procedure: The asymmetric Michael addition is conducted by reacting the β-ketoester (0.50 mmol) with trans-β-nitrostyrene (0.55 mmol) in the presence of the polymeric Cinchona alkaloid catalyst (5 mol%). The reaction is carried out in dichloromethane (2.5 mL) at room temperature for 24 hours. Following the reaction, the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Bifunctional Thiourea-Catalyzed Asymmetric Michael Addition
This protocol details the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, catalyzed by a chiral bifunctional thiourea. This type of reaction is instrumental in constructing chiral building blocks that can be further elaborated into complex heterocyclic structures.
-
Catalyst: (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst.
-
Procedure: In a reaction vessel, the bifunctional thiourea catalyst (10 mol%) and trans-β-nitrostyrene (0.2 mmol) are dissolved in toluene (1.0 mL) at room temperature. To this solution, acetylacetone (0.4 mmol) is added, and the mixture is stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Signaling Pathways and Logical Relationships
The catalytic cycle of a bifunctional thiourea catalyst in a Michael addition illustrates the dual activation mechanism. The thiourea moiety activates the electrophile (nitroolefin) through hydrogen bonding, while the basic amine group deprotonates the nucleophile (dicarbonyl compound) to form a reactive enolate. This cooperative action within a single molecule is key to achieving high stereoselectivity.
Catalytic cycle of a bifunctional thiourea in a Michael addition.
References
In-Silico Modeling of 2(3H)-Benzofuranone, Hexahydro- Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted receptor binding profile of 2(3H)-Benzofuranone, hexahydro-, and its derivatives, with experimentally validated data for alternative compounds targeting the same receptors. Due to a lack of direct experimental binding data for 2(3H)-Benzofuranone, hexahydro-, this document leverages in-silico predictions to identify likely receptor targets and contrasts this with the known binding affinities of other molecules. This guide is intended to serve as a resource for researchers interested in the potential biological activity of this scaffold and to provide a framework for future experimental validation.
Predictive Analysis of Receptor Targets
In-silico screening of a derivative, 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, has predicted its potential to bind to several nuclear receptors and an enzyme involved in steroidogenesis. The predicted targets include the Androgen Receptor (AR), Thyroid Receptor (TR), Glucocorticoid Receptor (GR), Aromatase, and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The table below summarizes these predictions.
| Target Receptor/Enzyme | Predicted Binding Likelihood (%) |
| Androgen Receptor | 65.06 |
| Thyroid Receptor | 80.93 |
| Glucocorticoid Receptor | 81.61 |
| Aromatase | 85.27 |
| PPAR gamma | 89.85 |
Caption: Predicted receptor and enzyme targets for this compound3,6-dimethyl-.
Comparative Analysis of Receptor Binding
To provide context for the in-silico predictions, the following tables compare the predicted binding of 2(3H)-Benzofuranone, hexahydro- with the experimentally determined binding affinities of known ligands for the predicted target receptors.
Androgen Receptor (AR)
| Compound | Type | Binding Affinity (IC50/Ki) |
| 2(3H)-Benzofuranone, hexahydro- (Predicted) | - | - |
| Dihydrotestosterone (DHT) | Endogenous Agonist | IC50: 3.2 nM[1] |
| Cyproterone Acetate | Synthetic Antagonist | IC50: 4.4 nM[1] |
| Oxandrolone (a lactone-containing steroid) | Synthetic Agonist | Relative Binding Affinity: ~0.3% of metribolone[2] |
Thyroid Receptor (TR)
| Compound | Type | Binding Affinity (IC50/Ki) |
| 2(3H)-Benzofuranone, hexahydro- (Predicted) | - | - |
| Triiodothyronine (T3) | Endogenous Agonist | - |
| Various Synthetic Ligands | Agonist/Antagonist | Ki values in the nM to µM range |
Glucocorticoid Receptor (GR)
| Compound | Type | Binding Affinity (IC50/Ki) |
| 2(3H)-Benzofuranone, hexahydro- (Predicted) | - | - |
| Dexamethasone | Synthetic Agonist | - |
| RU-486 (Mifepristone) | Antagonist | - |
Aromatase
| Compound | Type | Inhibitory Concentration (IC50) |
| 2(3H)-Benzofuranone, hexahydro- (Predicted) | - | - |
| Letrozole | Non-steroidal Inhibitor | IC50: 0.07-20 nM[3] |
| Exemestane | Steroidal Inhibitor | IC50: 30 nM[3] |
| Anastrozole | Non-steroidal Inhibitor | - |
| Fadrozole | Non-steroidal Inhibitor | IC50: 4.5 nM[3] |
PPAR Gamma (PPARγ)
| Compound | Type | Binding Affinity (Ki) |
| 2(3H)-Benzofuranone, hexahydro- (Predicted) | - | - |
| Rosiglitazone | Synthetic Agonist | - |
| Pioglitazone | Synthetic Agonist | - |
| A fluorine-substituted tyrosine-benzophenone ligand | Synthetic Agonist | Ki: 0.14 nM[4] |
Experimental Protocols
In-Silico Modeling: Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
General Workflow:
-
Target Preparation: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand (e.g., 2(3H)-Benzofuranone, hexahydro-). Optimize its geometry and assign charges.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor. The software will explore various conformations and orientations of the ligand.
-
Scoring and Analysis: The software calculates a binding score (e.g., binding energy) for each pose. The pose with the best score is predicted as the most likely binding mode.
Caption: A general workflow for in-silico molecular docking.
Experimental Validation: Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a ligand for a receptor. A common method is the competitive radioligand binding assay.
Protocol Outline:
-
Preparation of Materials:
-
A source of the target receptor (e.g., cell membranes expressing the receptor).
-
A radiolabeled ligand with known high affinity for the receptor.
-
The unlabeled test compound (e.g., 2(3H)-Benzofuranone, hexahydro-).
-
Assay buffer and a filtration apparatus.
-
-
Assay Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a filter that retains the receptor-ligand complexes.
-
Wash the filter to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways of Predicted Targets
Understanding the signaling pathways of the predicted target receptors is crucial for predicting the potential downstream effects of 2(3H)-Benzofuranone, hexahydro- binding.
Androgen Receptor (AR) Signaling
Caption: Simplified Androgen Receptor signaling pathway.
Thyroid Receptor (TR) Signaling
Caption: Genomic signaling pathway of the Thyroid Receptor.
Glucocorticoid Receptor (GR) Signaling
Caption: Classical Glucocorticoid Receptor signaling pathway.
Aromatase Action
Caption: The role of Aromatase in estrogen synthesis.
PPAR Gamma (PPARγ) Signaling
Caption: Simplified PPAR Gamma signaling pathway.
Conclusion
The in-silico analysis presented in this guide suggests that 2(3H)-Benzofuranone, hexahydro- and its derivatives may interact with several key nuclear receptors and the aromatase enzyme. While these predictions provide a valuable starting point for further investigation, it is crucial to emphasize that they require experimental validation. The comparative data and outlined experimental protocols offer a roadmap for researchers to design and execute studies that can definitively characterize the receptor binding profile and biological activity of this chemical scaffold. Future work should focus on synthesizing 2(3H)-Benzofuranone, hexahydro- and its analogs and performing in-vitro binding and functional assays to confirm or refute the in-silico predictions.
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxandrolone - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity Assessment of 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-: A Comparative Guide
This guide provides a comparative assessment of the genotoxic potential of the fragrance ingredient 2(3H)-benzofuranone, hexahydro-3,6-dimethyl- and selected alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols, and visual representations of testing workflows.
Executive Summary
Comparative Genotoxicity Data
The following tables summarize the available genotoxicity data for this compound3,6-dimethyl- and selected alternative fragrance ingredients.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| This compound3,6-dimethyl- | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA) | Up to 5000 µ g/plate | With and Without | Negative[1] |
| 1-Oxaspiro[4.5]decan-2-one, 8-methyl- (Read-across analog) | Data not publicly available | Data not publicly available | Data not publicly available | Not expected to be genotoxic[1] |
| trans-Cinnamaldehyde | S. typhimurium TA100 | Up to 313 µ g/plate | With and Without | Weakly Mutagenic (with S9)[2][3] |
| Coumarin Derivatives (6,7-dihydroxycoumarin & 4-methylesculetin) | S. typhimurium | 62.5 - 750 µ g/plate | With and Without | Not Mutagenic[4] |
Table 2: In Vitro Micronucleus Test Data
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| trans-Cinnamaldehyde | Rodent Liver | Not specified | Not specified | Increased frequency of micronucleated hepatocytes[5] |
| Coumarin | Human Lymphocytes | 2, 8, and 32 µg/mL | Not specified | Not clastogenic/aneugenic[4] |
| Nitrile Fragrance Ingredients (e.g., Citronellyl nitrile, Cinnamyl nitrile) | Not specified | Not specified | Not specified | Positive in vitro, negative in vivo[6] |
Table 3: In Vitro Chromosomal Aberration Test Data
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| trans-Cinnamaldehyde | Chinese Hamster Ovary (CHO) cells | Not specified | With and Without | No significant increase in aberrations[2] |
| Nitrile Fragrance Ingredients (e.g., Dodecanitrile) | Not specified | Not specified | Not specified | Negative[6] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The principle of the test is to detect mutations that revert this auxotrophy, allowing the bacteria to grow on a medium lacking the specific amino acid.
A typical protocol involves:
-
Strain Selection: Using multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Performing the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Exposing the bacterial strains to a range of concentrations of the test substance.
-
Plating: Plating the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation: Incubating the plates for 48-72 hours.
-
Scoring: Counting the number of revertant colonies and comparing it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
A generalized protocol includes:
-
Cell Culture: Using mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
-
Exposure: Treating the cells with various concentrations of the test substance, with and without metabolic activation (S9).
-
Cytokinesis Block: Often, a cytokinesis inhibitor (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division.
-
Harvesting and Staining: Harvesting the cells and staining them with a DNA-specific dye.
-
Scoring: Analyzing a predetermined number of binucleated cells for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.
In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
The experimental workflow typically involves:
-
Cell Culture: Using suitable mammalian cell lines (e.g., CHO cells, human lymphocytes).
-
Exposure: Treating the cells with the test substance at multiple concentrations, with and without S9 metabolic activation.
-
Metaphase Arrest: Adding a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvesting the cells, treating them with a hypotonic solution, fixing them, and preparing microscope slides.
-
Analysis: Analyzing the metaphase spreads for chromosomal aberrations, such as breaks, gaps, and exchanges. A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates a clastogenic potential.
Visualized Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflows for the described genotoxicity assays.
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow of the In Vitro Micronucleus Test.
Caption: Workflow of the In Vitro Chromosomal Aberration Assay.
References
- 1. rifm.org [rifm.org]
- 2. NTP toxicology and carcinogenesis studies of trans-cinnamaldehyde (CAS No. 14371-10-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde-induced micronuclei in rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2(3H)-Benzofuranone, hexahydro-: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2(3H)-Benzofuranone, hexahydro-, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle 2(3H)-Benzofuranone, hexahydro- in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated and must be performed in a compliant manner. Do not dispose of 2(3H)-Benzofuranone, hexahydro- down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Identify the waste as 2(3H)-Benzofuranone, hexahydro-.
-
If it is a pure substance or a solution of it, it should be collected in its own designated waste container.
-
Do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids, or bases, to prevent unintended reactions.[1]
-
-
Containerization :
-
Select a waste container that is in good condition, free of leaks, and compatible with 2(3H)-Benzofuranone, hexahydro-. A glass or polyethylene container is generally suitable.[2]
-
The container must be securely sealed to prevent spills or the release of vapors.[1]
-
Ensure the container is filled to no more than 90% of its capacity to allow for expansion.[2]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution's policy) and the full chemical name: "2(3H)-Benzofuranone, hexahydro-".
-
Include the date of waste accumulation and the primary hazards associated with the chemical, if known.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be under the control of laboratory personnel and away from general traffic.[3]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[1][4]
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest documentation and hand-off.
-
Waste Stream Data Comparison
The following table provides a general comparison for classifying chemical waste streams, which is essential for determining the correct disposal pathway.
| Parameter | Non-Hazardous Waste | Hazardous Waste (e.g., 2(3H)-Benzofuranone, hexahydro-) |
| EPA Regulation | Not specifically listed under 40 CFR Part 261. | Subject to RCRA regulations.[3] |
| Disposal Method | May be eligible for standard disposal methods (consult local regulations). | Must be disposed of through a licensed hazardous waste contractor. |
| Container Labeling | "Non-Hazardous Waste" and chemical name. | "Hazardous Waste" with detailed chemical and hazard information. |
| Storage Time Limits | Varies by institution and locality. | Federally regulated accumulation time limits (e.g., 90 or 180 days).[2] |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of 2(3H)-Benzofuranone, hexahydro-.
Caption: Workflow for the disposal of 2(3H)-Benzofuranone, hexahydro-.
Experimental Protocols
No experimental protocols for the on-site treatment or neutralization of 2(3H)-Benzofuranone, hexahydro- for disposal purposes are recommended. Chemical treatment of waste can be hazardous and may create new, unknown hazards. The most prudent and compliant method of disposal is through a certified hazardous waste management vendor arranged by your institution's EHS department.
References
Personal protective equipment for handling 2(3H)-Benzofuranone, hexahydro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 2(3H)-Benzofuranone, hexahydro- (CAS No. 6051-03-2). The information compiled is based on available safety data, which indicates a low hazard profile for this compound.
According to reports submitted to the European Chemicals Agency (ECHA), 2(3H)-Benzofuranone, hexahydro- is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Similarly, PubChem lists the GHS hazard statements as "Not Classified."[1] Further supporting a low hazard profile, Environment Canada has classified the substance as "not expected to be potentially toxic or harmful."[2]
While the available data suggests low toxicity, adherence to standard laboratory safety protocols is crucial. The following procedures provide a clear, step-by-step approach to safely handle and dispose of this chemical.
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, a baseline of personal protective equipment is mandatory in any laboratory setting to protect against unforeseen reactions and to maintain good laboratory practice.
| PPE Category | Recommended Equipment | Specification Highlights |
| Eye Protection | Safety glasses or safety goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Standard laboratory-grade. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
Operational Plan: Handling Procedures
A systematic approach to handling 2(3H)-Benzofuranone, hexahydro- will minimize exposure and maintain a safe research environment.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
